KT-474
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2432994-31-3 |
|---|---|
Molecular Formula |
C44H49F2N11O6 |
Molecular Weight |
865.9 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |
InChI Key |
NQGKNAVUMAHSQN-PKIOHZLWSA-N |
Isomeric SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
Canonical SMILES |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC Advantage: A Deep Dive into the Mechanism of KT-474 for IRAK4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KT-474 (SAR444656) is a first-in-class, orally bioavailable heterobifunctional degrader designed to target and eliminate Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By inducing the degradation of IRAK4, this compound offers a novel therapeutic approach for a range of immune-inflammatory diseases. This technical guide elucidates the core mechanism of action of this compound, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved. Unlike traditional kinase inhibitors that only block the enzymatic activity of IRAK4, this compound removes the entire protein, thereby ablating both its kinase and scaffolding functions. This dual action leads to a more profound and sustained inhibition of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central drivers of inflammation in numerous autoimmune and inflammatory conditions.
Introduction: The Rationale for IRAK4 Degradation
IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a critical upstream mediator in the signaling cascades initiated by TLRs and IL-1Rs.[1] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[2] Within the Myddosome, IRAK4's kinase activity and its function as a scaffold are essential for the recruitment and activation of downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and chemokines.[1]
Traditional small molecule inhibitors of IRAK4 have focused on blocking its kinase activity. However, the scaffolding function of IRAK4 is also crucial for signal transduction.[1] This has led to the hypothesis that complete removal of the IRAK4 protein would be a superior therapeutic strategy. This compound was developed based on this principle, utilizing the Proteolysis Targeting Chimera (PROTAC) technology to induce the selective degradation of IRAK4.[3]
Mechanism of Action: this compound as a PROTAC
This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker. One end binds to IRAK4, and the other end binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[3] This dual binding brings IRAK4 into close proximity with the E3 ligase, leading to the ubiquitination of IRAK4. The polyubiquitin chain acts as a tag, marking the IRAK4 protein for recognition and subsequent degradation by the proteasome. This process effectively eliminates IRAK4 from the cell.[2]
A key advantage of this mechanism is its catalytic nature. A single molecule of this compound can induce the degradation of multiple IRAK4 molecules, leading to a profound and durable reduction in IRAK4 levels.[2]
Quantitative Data from Clinical Trials
A Phase 1 clinical trial (NCT04772885) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD).[4][5] The study demonstrated robust and sustained degradation of IRAK4 in both blood and skin.[4]
Table 1: IRAK4 Degradation in Peripheral Blood Mononuclear Cells (PBMCs) of Healthy Volunteers
| Dose of this compound | Mean Maximum IRAK4 Reduction (Flow Cytometry) | Mean Maximum IRAK4 Reduction (Mass Spectrometry) |
| 25 mg QD | 88% | 92% |
| 50 mg QD | 92% | 95% |
| 100 mg QD | 94% | 98% |
| 200 mg QD | 94% | 98% |
| 200 mg BIW | 83% | 92% |
| Data from a Phase 1 study in healthy volunteers. QD = once daily, BIW = twice weekly. |
Table 2: Inhibition of ex vivo Stimulated Cytokine Production in Whole Blood of Healthy Volunteers (1000 mg Single Dose)
| Cytokine | Stimulant | Mean Maximum Inhibition |
| IFNγ | R848 | 97% |
| IL-1β | R848 | 92% |
| IL-6 | R848 | 88% |
| TNFα | R848 | 88% |
| IL-8 | LPS | 81% |
| IL-10 | LPS | 83% |
| Data from a Phase 1 study in healthy volunteers. R848 is a TLR7/8 agonist, and LPS is a TLR4 agonist.[6] |
In patients with HS and AD, this compound treatment led to a reduction of IRAK4 levels in skin lesions, where IRAK4 was found to be overexpressed compared to healthy individuals.[4] This was associated with a decrease in inflammatory biomarkers in both blood and skin.[4]
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the mechanism of action and efficacy of this compound in clinical trials.
Measurement of IRAK4 Degradation
Flow Cytometry:
-
Objective: To quantify the percentage of IRAK4 reduction in various immune cell subsets (PBMCs, lymphocytes, monocytes).
-
Methodology: Whole blood samples were collected from study participants at various time points. Red blood cells were lysed, and the remaining white blood cells were stained with fluorescently labeled antibodies specific for cell surface markers to identify different immune cell populations. Cells were then fixed and permeabilized to allow for intracellular staining with an antibody targeting IRAK4. The fluorescence intensity of the IRAK4 stain was measured using a flow cytometer. The mean fluorescence intensity (MFI) of IRAK4 in each cell population was compared between baseline and post-treatment time points to calculate the percentage of IRAK4 degradation.
Mass Spectrometry:
-
Objective: To provide a highly quantitative measurement of IRAK4 protein levels in PBMCs and skin biopsies.
-
Methodology: PBMCs were isolated from whole blood using Ficoll-Paque density gradient centrifugation. Skin biopsies were homogenized. Proteins from these samples were extracted, denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin. Specific peptides unique to IRAK4 were then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a targeted manner (e.g., parallel reaction monitoring). The abundance of these IRAK4 peptides was normalized to the abundance of peptides from a housekeeping protein to determine the relative amount of IRAK4 protein in each sample.[4]
Ex Vivo Cytokine Stimulation Assay
-
Objective: To assess the functional consequence of IRAK4 degradation on the inflammatory response.
-
Methodology: Whole blood was collected from participants into specialized tubes (e.g., TruCulture®) containing either a TLR agonist (lipopolysaccharide [LPS] for TLR4 or R848 for TLR7/8) or no stimulus (null control). The tubes were incubated at 37°C to allow for cytokine production by the immune cells in the blood. After incubation, the plasma was separated, and the concentrations of a broad panel of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IFN-γ) were measured using a multiplex immunoassay (e.g., Luminex). The level of cytokine production in the stimulated samples was compared between pre- and post-dose time points to determine the inhibitory effect of this compound.[4]
Signaling Pathways
The degradation of IRAK4 by this compound profoundly impacts the TLR/IL-1R signaling pathway, which is a cornerstone of the innate immune response.
By inducing the degradation of IRAK4, this compound effectively dismantles the Myddosome signaling complex, preventing the downstream activation of IRAK1 and TRAF6, and subsequently inhibiting the activation of NF-κB and the production of a wide array of inflammatory mediators.[1][2]
Conclusion
This compound represents a paradigm shift in the targeting of IRAK4 for the treatment of immune-inflammatory diseases. Its mechanism as a PROTAC, leading to the complete degradation of the IRAK4 protein, offers a more comprehensive and potent inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors. The robust and sustained degradation of IRAK4 observed in clinical trials, coupled with the profound inhibition of inflammatory cytokine production, underscores the therapeutic potential of this novel modality. Further clinical development of this compound will continue to elucidate its efficacy and safety in patients with a variety of debilitating inflammatory conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kymera Therapeutics Announces Publication of Phase 1 Trial [globenewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The PROTAC KT-474: A Technical Guide to Its Structure, Function, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a pioneering, orally bioavailable, heterobifunctional small molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to selectively target and degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. By inducing the degradation of IRAK4, this compound aims to block the inflammatory signaling cascades downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical and early clinical data for this compound.
Chemical Structure and Properties
This compound is a complex molecule composed of three key components: a ligand that binds to IRAK4, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).
| Property | Value |
| Molecular Formula | C44H49F2N11O6 |
| Molecular Weight | 865.9 g/mol |
| IUPAC Name | N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
| CAS Number | 2432994-31-3 |
Mechanism of Action
As a PROTAC, this compound's mechanism of action is distinct from traditional small-molecule inhibitors. Instead of merely blocking the active site of its target protein, this compound hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate IRAK4 entirely.
This process involves the formation of a ternary complex between IRAK4, this compound, and the E3 ubiquitin ligase, cereblon. This proximity induces the poly-ubiquitination of IRAK4, marking it for recognition and subsequent degradation by the proteasome. The degradation of IRAK4 disrupts both its kinase and scaffolding functions, leading to a more profound and sustained inhibition of the downstream inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Figure 1: Mechanism of action of this compound.
Quantitative Data
In Vitro Potency
| Cell Line | Assay Type | Parameter | Value (nM) |
| THP-1 | HTRF | DC50 | 8.9[1] |
| Human PBMCs | HTRF | DC50 | 0.9[1] |
| RAW 264.7 | Unknown | DC50 | 4.0[2] |
| THP-1 | HTRF | Dmax | 66.2%[1] |
| Human PBMCs | HTRF | Dmax | 101.3%[1] |
Preclinical Pharmacokinetics
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Mouse | Oral | 20 | 2 | ~369 | Not Reported |
Clinical Pharmacokinetics (Healthy Volunteers)
| Dose | Route | Parameter | Value |
| Single Ascending Dose (25-1600 mg) | Oral | IRAK4 Reduction (Blood) | ≥93% at 600-1600 mg[3] |
| Multiple Ascending Dose (25-200 mg QD for 14 days) | Oral | IRAK4 Reduction (Blood) | ≥95% at 50-200 mg[3] |
| 600 mg with high-fat meal | Oral | Exposure Increase | Up to 2.57-fold[4] |
In Vivo Efficacy in Animal Models
| Model | Species | Treatment | Key Findings |
| LPS-induced Acute Lung Injury | Mouse | 10 and 20 mg/kg this compound | Significant therapeutic benefits compared to a kinase inhibitor.[2] |
| Imiquimod-induced Psoriasis | Mouse | Not Specified | Potent anti-inflammatory effects. |
| IL-33/IL-36-induced Skin Inflammation | Mouse | Dose-dependent | Reduced IRAK4 levels and inhibited skin inflammation and cytokine production.[5][6] |
Signaling Pathways
The degradation of IRAK4 by this compound leads to the blockade of downstream signaling pathways that are crucial for the inflammatory response.
Figure 2: IRAK4 signaling pathway and the point of intervention by this compound.
Experimental Protocols
In Vitro IRAK4 Degradation Assay (Western Blot)
A representative protocol for assessing IRAK4 degradation in peripheral blood mononuclear cells (PBMCs) is as follows:
-
Cell Culture: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Compound Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24, 48, 72, and 96 hours.[7]
-
Cell Lysis: After incubation, harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellets in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control and express the results as a percentage of the vehicle-treated control.
Cytokine Production Assay (MSD Electrochemiluminescence)
This protocol outlines the measurement of cytokine production in response to TLR stimulation:
-
Cell Treatment: Seed PBMCs as described above and pre-treat with this compound or vehicle for 24 or 72 hours.[7]
-
Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for an additional 24 hours.[4]
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatants.
-
Cytokine Measurement: Analyze the supernatants for the levels of cytokines such as IL-6, IL-8, and TNF-α using a Meso Scale Discovery (MSD) electrochemiluminescence assay kit according to the manufacturer's instructions.[7]
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Determine the concentration of cytokines in the samples by interpolating from the standard curve.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
A general protocol for an LPS-induced acute inflammation model in mice is as follows:
-
Animals: Use C57BL/6 mice.[2]
-
Compound Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle orally to the mice.[2]
-
LPS Challenge: After a specified pre-treatment time (e.g., 12 hours), induce inflammation by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg).[2][8]
-
Sample Collection: At a designated time point post-LPS challenge, collect blood, bronchoalveolar lavage fluid (BALF), and tissues (e.g., lung, spleen) for analysis.[2]
-
Readouts:
-
Cytokine Levels: Measure cytokine levels in serum and BALF using ELISA or MSD assays.
-
Cell Infiltration: Perform cell counts and differentials in BALF.
-
Histopathology: Process lung tissue for histological examination to assess inflammation and tissue damage.
-
IRAK4 Degradation: Analyze spleen or other tissues for IRAK4 protein levels by Western blot or mass spectrometry to confirm target engagement.[1]
-
Figure 3: General experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation for the treatment of inflammatory diseases. Its unique mechanism of action, which leads to the complete removal of the IRAK4 protein, offers the potential for a more profound and durable therapeutic effect compared to traditional kinase inhibitors. The preclinical and early clinical data demonstrate potent and selective degradation of IRAK4, favorable pharmacokinetic properties, and promising anti-inflammatory activity. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in patients with a variety of immune-mediated conditions.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 6. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 7. kymeratx.com [kymeratx.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of KT-474: A Technical Guide to a First-in-Class IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to potently and selectively degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Kymera Therapeutics, this compound represents a novel therapeutic approach for a range of immune-inflammatory diseases. By harnessing the body's natural protein disposal system, the ubiquitin-proteasome system, this compound aims to eliminate both the kinase and scaffolding functions of IRAK4, offering a potentially more profound and durable pathway inhibition than traditional kinase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.
The Target: IRAK4 and its Role in Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune system and, when dysregulated, contribute to the pathogenesis of numerous autoimmune and inflammatory diseases. Upon receptor activation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it phosphorylates and activates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1]
This compound's therapeutic rationale is based on the advantage of degrading IRAK4 over simply inhibiting its kinase activity. Degradation eliminates the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions, which are crucial for the assembly and stability of the Myddosome complex. This dual-function blockade is hypothesized to result in a broader and more complete inhibition of the inflammatory cascade compared to small molecule kinase inhibitors.
Mechanism of Action: A PROTAC Approach
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule consisting of three key components:
-
A ligand that binds to IRAK4.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This design allows this compound to act as a molecular bridge, bringing IRAK4 into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin molecules to the IRAK4 protein, tagging it for recognition and subsequent degradation by the 26S proteasome. A key feature of this mechanism is its catalytic nature; a single molecule of this compound can induce the degradation of multiple IRAK4 proteins.
References
The Impact of KT-474 on the IRAK4 Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Developed by Kymera Therapeutics, this compound is engineered to induce the degradation of IRAK4, a critical component of the innate immune system.[3] By targeting IRAK4 for degradation, this compound offers a novel therapeutic approach for a range of immune-inflammatory diseases.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the IRAK4 signaling pathway, and a summary of key preclinical and clinical data.
IRAK4 Signaling Pathway and the Rationale for Targeted Degradation
IRAK4 is a serine/threonine kinase that plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, with IRAK4 acting as a master regulator.[3] IRAK4 possesses both kinase and scaffolding functions, both of which are essential for the downstream activation of inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory cytokines.[5][6]
Traditional IRAK4 inhibitors have focused on blocking its kinase activity. However, the scaffolding function of IRAK4 can still contribute to inflammatory signaling, potentially limiting the efficacy of kinase inhibitors.[3] Targeted protein degradation offers a superior approach by completely removing the IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[3] this compound, as a heterobifunctional degrader, binds to both IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in degrading IRAK4 and inhibiting downstream inflammatory responses.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Human Immune Cells | In vitro degradation | DC50 | 2.1 nM | [1] |
| OCI-LY10 | In vitro degradation | DC50 | 2 nM | [7] |
| RAW 264.7 | In vitro degradation | DC50 | 4.034 ± 0.243 nM | [6] |
| HEK-293T | In vitro degradation (Degrader-5) | DC50 | 405 nM | [7] |
| PBMCs | In vitro degradation (Degrader-9) | DC50 | 151 nM | [7] |
Table 2: Clinical Pharmacodynamic Profile of this compound (Phase 1)
| Population | Dose | IRAK4 Reduction (Blood) | Cytokine Inhibition (ex vivo) | Reference |
| Healthy Volunteers | 600-1600 mg (single dose) | ≥93% | Not specified | [8][9] |
| Healthy Volunteers | 50-200 mg (14 daily doses) | ≥95% (up to 98%) | >50% inhibition of multiple cytokines | [8][9][10] |
| HS and AD Patients | Not specified | >90% | Up to 84% in HS, up to 98% in AD | [11] |
Table 3: this compound Pharmacokinetic-Pharmacodynamic Relationship (Phase 1)
| Parameter | Value | Cell Population | Reference |
| IC80 for IRAK4 reduction | 4.1 ng/mL | PBMCs | [10] |
| IC80 for IRAK4 reduction | 5.3 ng/mL | Monocytes | [10] |
| IC80 for IRAK4 reduction | 4.6 ng/mL | Lymphocytes | [10] |
Signaling Pathway and Mechanism of Action Diagrams
Figure 1: Simplified IRAK4 Signaling Pathway.
Figure 2: Mechanism of Action of this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro IRAK4 Degradation Assay
Objective: To determine the concentration-dependent degradation of IRAK4 by this compound in cultured cells.
General Protocol:
-
Cell Culture: Plate cells (e.g., PBMCs, THP-1, or other relevant cell lines) in appropriate culture medium and allow them to adhere or stabilize.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
IRAK4 Detection: Analyze the levels of IRAK4 protein in the lysates using one of the following methods:
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for IRAK4.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Transfer cell lysates to an assay plate.
-
Add HTRF detection reagents consisting of a donor-labeled antibody and an acceptor-labeled antibody, both specific for IRAK4.
-
Incubate to allow for antibody binding.
-
Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of IRAK4 present.[12][13]
-
-
-
Data Analysis: Quantify the IRAK4 signal for each treatment condition and normalize to the vehicle control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.
Figure 3: In Vitro IRAK4 Degradation Assay Workflow.
Ex Vivo Cytokine Stimulation Assay
Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of cytokine production in response to TLR agonists.
General Protocol:
-
Blood Collection: Collect whole blood from healthy volunteers or patients into tubes containing an anticoagulant (e.g., heparin).
-
Ex Vivo Treatment (for in vitro studies): Isolate peripheral blood mononuclear cells (PBMCs) and pre-treat with this compound for a specified time.
-
Stimulation: Stimulate whole blood or isolated PBMCs with a TLR agonist, such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for a defined period (e.g., 4-24 hours).[10][14]
-
Sample Processing:
-
For whole blood, centrifuge to separate plasma.
-
For PBMCs, centrifuge to pellet the cells and collect the supernatant.
-
-
Cytokine Measurement: Quantify the levels of various pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the plasma or cell culture supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[15][16]
-
Data Analysis: Compare the cytokine levels in this compound-treated samples to vehicle-treated or placebo samples to determine the percentage of inhibition.
Tandem Mass Tag (TMT) Quantitative Proteomics
Objective: To evaluate the selectivity of this compound by quantifying changes in the abundance of thousands of proteins across the proteome following treatment.
General Protocol:
-
Sample Preparation: Treat cells (e.g., PBMCs) with this compound or a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each sample with a unique isobaric TMT reagent.[17][18]
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: Fractionate the pooled peptide mixture using liquid chromatography to reduce complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) across the different samples based on the reporter ions generated during MS/MS fragmentation.[19] Determine which proteins are significantly up- or downregulated in response to this compound treatment.
Conclusion
This compound represents a promising new therapeutic modality for immune-inflammatory diseases by effectively inducing the degradation of IRAK4. Its ability to eliminate both the kinase and scaffolding functions of IRAK4 provides a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors. The preclinical and clinical data generated to date demonstrate potent and selective IRAK4 degradation, leading to a broad anti-inflammatory effect. The ongoing Phase 2 clinical trials in hidradenitis suppurativa and atopic dermatitis will further elucidate the therapeutic potential of this novel approach.[3]
References
- 1. kymeratx.com [kymeratx.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kymera Announces Positive Results from Phase 1 Clinical Trial Evaluating this compound in Patients with HS and AD and Sanofi’s Decision to Advance this compound into Phase 2 Clinical Trials | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]
- 16. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 18. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 19. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of KT-474: An In-Depth Technical Guide to a First-in-Class IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies and in vivo models used to characterize KT-474, a potent and selective oral degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data herein demonstrates the rationale for this compound's development in treating a range of immune-inflammatory diseases by targeting both the kinase and scaffolding functions of IRAK4, a critical node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.
Executive Summary
This compound is a heterobifunctional small molecule designed to induce the degradation of IRAK4 via the ubiquitin-proteasome system. Preclinical investigations have shown that this compound potently and selectively degrades IRAK4 in various cell types, leading to broad inhibition of pro-inflammatory cytokine production. In vivo, this compound has demonstrated superiority over IRAK4 kinase inhibitors in multiple murine models of inflammation, including those driven by IL-33, IL-36, and Th17 pathways. These studies highlight the potential of IRAK4 degradation as a novel therapeutic modality for immune-inflammatory conditions.
Mechanism of Action of this compound
This compound functions as a proteolysis-targeting chimera (PROTAC). It simultaneously binds to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. By eliminating the entire IRAK4 protein, this compound abrogates both its kinase and scaffolding functions, offering a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors.
In Vitro Preclinical Data
IRAK4 Degradation
This compound induces potent and selective degradation of IRAK4 in a concentration-dependent manner in various human cell types, including peripheral blood mononuclear cells (PBMCs), fibroblasts, and keratinocytes.
| Cell Type | Parameter | Value |
| Human Immune Cells | DC50 | 2.1 nM |
| Human Immune Cells | Dmax | >90% |
Table 1: In Vitro IRAK4 Degradation Potency of this compound.
Inhibition of Cytokine Production
Consistent with its mechanism of action, this compound effectively inhibits the production of a broad range of pro-inflammatory cytokines and chemokines upon stimulation with TLR agonists or IL-1 family cytokines.
| Cell Type | Stimulus | Cytokine Inhibited |
| Human PBMCs | LPS | IL-6 |
| Human PBMCs | LPS + IL-1β | IL-6 |
| Human PBMCs, Fibroblasts, Keratinocytes | IL-1β | IL-6, IL-8 |
Table 2: this compound Inhibition of In Vitro Cytokine Production.
In Vivo Preclinical Models and Efficacy
This compound has demonstrated significant anti-inflammatory activity in several murine models of immune-inflammatory diseases, outperforming a clinically active small molecule IRAK4 kinase inhibitor.
IL-33 and IL-36-Induced Skin Inflammation
In mouse models where skin inflammation is induced by intradermal injection of IL-33 or IL-36, oral administration of this compound resulted in a dose-dependent reduction of IRAK4 levels in blood cells and significant inhibition of skin inflammation and cytokine production. The efficacy of this compound was comparable to the potent corticosteroid dexamethasone and superior to an IRAK4 kinase inhibitor[1].
IL-33 Intraperitoneal Challenge
In a model of systemic inflammation induced by intraperitoneal injection of IL-33, this compound demonstrated robust inhibition of systemic and local cytokine production[1].
Th17-Mediated Model of Multiple Sclerosis
In a Theiler's Murine Encephalomyelitis Virus (TMEV)-induced model of demyelinating disease, which is recognized as a Th17-driven model of multiple sclerosis, this compound treatment led to a significant reduction in clinical disease scores. Its efficacy was superior to that of an IRAK4 kinase inhibitor and comparable to the approved multiple sclerosis drug, fingolimod (FTY720)[1].
Experimental Protocols
In Vitro IRAK4 Degradation Assay
Objective: To determine the concentration-dependent degradation of IRAK4 by this compound in different cell types.
Materials:
-
Human PBMCs, primary human fibroblasts, primary human keratinocytes
-
Cell culture medium appropriate for each cell type
-
This compound
-
KTX-653 (E3-inactive control)
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the E3-inactive control, KTX-653, in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Treat the cells with varying concentrations of this compound, KTX-653, or vehicle control for specified time points (e.g., 24, 48, 72, and 96 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting to separate and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IRAK4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the IRAK4 signal to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
In Vitro Cytokine Inhibition Assay
Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of pro-inflammatory cytokine production.
Materials:
-
Human PBMCs, fibroblasts, or keratinocytes
-
Cell culture medium
-
This compound
-
DMSO (vehicle)
-
Stimulus: Recombinant human IL-1β (e.g., 12.5 ng/mL)
-
ELISA or Meso Scale Discovery (MSD) kits for IL-6 and IL-8
Procedure:
-
Seed cells in culture plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 or 72 hours).
-
Add the pro-inflammatory stimulus (e.g., IL-1β) to the wells and incubate for an additional period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using ELISA or MSD assays according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the stimulated vehicle-treated control.
IL-33/IL-36-Induced Murine Skin Inflammation Model
Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of acute skin inflammation.
Materials:
-
BALB/c or other suitable mouse strain
-
Recombinant murine IL-33 or IL-36
-
This compound formulated for oral gavage
-
Vehicle control for oral gavage
-
Positive control: Dexamethasone
-
Comparator: IRAK4 kinase inhibitor
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomize mice into treatment groups (vehicle, this compound at various doses, IRAK4 kinase inhibitor, dexamethasone).
-
Administer the respective treatments orally (e.g., once or twice daily) for a predefined period.
-
Induce skin inflammation by intradermal injection of IL-33 or IL-36 into the ear pinna.
-
Measure ear thickness using calipers at baseline and at various time points after the inflammatory challenge.
-
At the end of the study, euthanize the mice and collect ear tissue and blood samples.
-
Ear tissue can be processed for histology to assess inflammatory cell infiltration and for cytokine analysis (e.g., by homogenizing the tissue and performing ELISA or multiplex assays).
-
Blood samples can be used to measure systemic cytokine levels and to assess IRAK4 degradation in blood cells by Western blot or flow cytometry.
Theiler's Murine Encephalomyelitis Virus (TMEV)-Induced Demyelination Model
Objective: To assess the therapeutic potential of this compound in a Th17-driven model of neuroinflammation.
Materials:
-
SJL/J or other susceptible mouse strain
-
Theiler's Murine Encephalomyelitis Virus (BeAn strain)
-
This compound formulated for oral administration
-
Vehicle control
-
Comparator: IRAK4 kinase inhibitor
-
Positive control: FTY720 (fingolimod)
-
Clinical scoring system for neurological deficits
Procedure:
-
Infect mice intracerebrally with TMEV to induce the disease.
-
Monitor the mice for the onset of clinical signs of neurological disease (e.g., gait abnormalities, paralysis).
-
Upon disease onset or at a predefined time point, randomize the mice into treatment groups.
-
Administer the respective treatments orally on a daily basis.
-
Record the clinical scores for each mouse regularly throughout the treatment period.
-
At the end of the study, euthanize the mice and collect spinal cord tissue.
-
Process the spinal cord tissue for histology to assess the extent of demyelination and immune cell infiltration.
Conclusion
The preclinical data for this compound strongly support its development as a first-in-class IRAK4 degrader for the treatment of a wide range of immune-inflammatory diseases. Its ability to completely abrogate IRAK4 protein levels translates to superior efficacy over kinase inhibition in preclinical models. The in vitro and in vivo studies detailed in this guide provide a robust foundation for the ongoing clinical evaluation of this compound.
References
An In-depth Technical Guide to KT-474 for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a first-in-class, orally bioavailable heterobifunctional small molecule designed to potently and selectively degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, IRAK4 plays a critical role in the innate immune response. Dysregulation of these pathways is implicated in a wide range of autoimmune and inflammatory diseases. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, this compound eliminates the entire protein, thereby ablating both its kinase and scaffolding functions. This dual mechanism of action offers the potential for a broader and more profound anti-inflammatory effect, positioning this compound as a promising therapeutic candidate for numerous immunological disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the body's natural protein disposal system. It is composed of three key components: a ligand that binds to IRAK4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings IRAK4 into close proximity with the E3 ligase, leading to the polyubiquitination of IRAK4. This "tagging" marks the IRAK4 protein for degradation by the 26S proteasome, resulting in its complete elimination from the cell. By removing the IRAK4 protein, this compound effectively shuts down downstream signaling cascades, including the activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.
Signaling Pathway of IRAK4 and the Action of this compound
Caption: IRAK4 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
In Vitro IRAK4 Degradation
| Cell Line/Type | DC50 (nM) | Dmax (%) | Reference |
| Human Monocytes | 2.1 | >90 | [1] |
| THP-1 | 8.9 | 66.2 | [2] |
| Human PBMCs | 0.9 | 101.3 | [2] |
| RAW 264.7 | 4.0 | Not Reported | [3] |
In Vitro Cytokine Inhibition
| Cytokine | Stimulus | Cell Type | IC50 (nM) | Reference |
| IL-6 | LPS | Human PBMCs | 3 | [1] |
| IL-6 | LPS + IL-1β | Human PBMCs | 0.8 | [4] |
| IL-8 | R848 | Human PBMCs | 3 | [5] |
| IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ | R848 | Whole Blood | >80% inhibition at 1600 mg single dose | [6] |
| IL-8, IL-10 | LPS | Whole Blood | >80% inhibition at 1600 mg single dose | [6] |
Preclinical Pharmacokinetics (Rat)
| Parameter | Value | Reference |
| Oral Bioavailability | Orally bioavailable | [7] |
Phase 1 Clinical Trial Pharmacokinetics (Healthy Volunteers)
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |
| Dose Range | 25 mg - 1600 mg | 25 mg - 200 mg QD | [1][6] |
| Tmax (median) | 8 - 24 hours | Not Reported | [6] |
| Half-life (mean) | 23.5 - 39.1 hours | Supportive of daily dosing | [6][8] |
| Accumulation | N/A | 3- to 4-fold | [1][6] |
| Food Effect (600 mg) | Up to 2.57-fold increase in exposure with high-fat meal | N/A | [1][6] |
Phase 1 Clinical Trial Pharmacodynamics (Healthy Volunteers & Patients)
| Parameter | Healthy Volunteers | Patients (HS & AD) | Reference |
| Max IRAK4 Degradation (Blood) | ≥95% (50-200 mg MAD) | >90% | [9][10] |
| Max IRAK4 Degradation (Skin) | Robust degradation | >50% reduction, normalized to healthy levels | [10] |
| Plasma Concentration for 80% IRAK4 Reduction | 4.1 - 5.3 ng/mL | Similar to healthy volunteers | [1][6] |
Experimental Protocols
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro evaluation of this compound.
Western Blot for IRAK4 Degradation
Objective: To quantify the degradation of IRAK4 protein in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize IRAK4 levels to the loading control.
Cytokine Quantification by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines in the supernatant of this compound-treated and stimulated cells.
Materials:
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)
-
Cell culture supernatant
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Preparation: Prepare the ELISA plate pre-coated with capture antibody.
-
Standard Curve: Prepare a serial dilution of the cytokine standard.
-
Sample Addition: Add standards and cell culture supernatants to the wells.
-
Incubation: Incubate the plate to allow cytokines to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody.
-
Incubation and Washing: Incubate and then wash the plate.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate.
-
Incubation and Washing: Incubate and then wash the plate.
-
Substrate Addition: Add TMB substrate and incubate in the dark.
-
Stop Reaction: Add stop solution to quench the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of this compound.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Treatment: Treat cells with this compound followed by stimulation (e.g., with LPS).
-
Fixation: Fix the cells with paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody.
-
Washing: Wash to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.
-
Washing: Wash to remove unbound secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB p65 to determine the extent of translocation.[11][12][13][14][15]
In Vivo Efficacy Models
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to evaluate the efficacy of anti-inflammatory agents for psoriasis. Topical application of imiquimod, a TLR7/8 agonist, induces a psoriasis-like skin inflammation characterized by erythema, scaling, and epidermal thickening.[16][17][18]
Experimental Design:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear for a specified number of days (e.g., 5-7 days).
-
Treatment: this compound is administered orally, either prophylactically or therapeutically.
-
Readouts:
-
Clinical Scoring: Psoriasis Area and Severity Index (PASI) scoring for erythema, scaling, and skin thickness.
-
Ear Thickness: Measurement of ear swelling using a caliper.
-
Histology: Analysis of skin biopsies for epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-17A, IL-23) in skin homogenates or serum.
-
Expected Outcome with this compound: Treatment with this compound is expected to significantly reduce ear thickness, improve clinical scores, and decrease the expression of pro-inflammatory cytokines in the skin.
Conclusion
This compound represents a novel and promising therapeutic strategy for a wide range of immune-inflammatory diseases. Its unique mechanism of action as an IRAK4 degrader, leading to the elimination of both the kinase and scaffolding functions of the protein, offers a potential advantage over traditional IRAK4 inhibitors. The robust preclinical and clinical data generated to date demonstrate its potent anti-inflammatory effects and favorable pharmacokinetic and pharmacodynamic profile. This technical guide provides a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this compound and advancing our understanding of targeted protein degradation in immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. [PDF] Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. investors.kymeratx.com [investors.kymeratx.com]
- 8. kymeratx.com [kymeratx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 16. The severity of imiquimod-induced mouse skin inflammation is independent of endogenous IL-38 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 18. bmrat.biomedpress.org [bmrat.biomedpress.org]
The Role of KT-474 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase and scaffolding protein in the innate immune system, acting as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] By inducing the degradation of IRAK4, this compound effectively abrogates both its kinase and scaffolding functions, leading to broad inhibition of pro-inflammatory cytokine and chemokine production.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on innate immune signaling, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing IRAK4 degradation and cytokine inhibition are also provided to facilitate further research in this area.
Introduction: Targeting Innate Immunity with this compound
The innate immune system provides the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including TLRs and IL-1Rs.[4] Dysregulation of these pathways is implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases, such as hidradenitis suppurativa (HS), atopic dermatitis (AD), and rheumatoid arthritis.[1][5]
IRAK4 is a serine/threonine kinase that plays a pivotal role in the Myddosome complex, a multiprotein signaling platform that forms downstream of TLR and IL-1R activation.[3][4] IRAK4 possesses both kinase and scaffolding functions, both of which are essential for the propagation of downstream signaling cascades that lead to the activation of transcription factors like NF-κB and subsequent production of inflammatory mediators.[4][6]
Traditional small molecule inhibitors of IRAK4 have focused on blocking its kinase activity, which may not be sufficient to completely shut down the inflammatory signaling due to the protein's scaffolding role.[6][7] this compound, a proteolysis-targeting chimera (PROTAC), offers a novel therapeutic approach by inducing the targeted degradation of the entire IRAK4 protein.[2][8] This leads to a more profound and sustained inhibition of the TLR/IL-1R signaling pathway.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[7] The elimination of the IRAK4 protein disrupts the Myddosome complex and blocks downstream signaling.[4]
Data Presentation
IRAK4 Degradation
This compound has demonstrated potent and sustained degradation of IRAK4 in both preclinical and clinical studies.
Table 1: IRAK4 Degradation in Phase 1 Clinical Trial
| Population | Tissue/Cell Type | Dosing | Mean IRAK4 Reduction | Citation(s) |
|---|---|---|---|---|
| Healthy Volunteers | Blood (PBMCs) | Single Dose (600-1600 mg) | ≥93% | [1][9] |
| Healthy Volunteers | Blood (PBMCs) | 14 Daily Doses (50-200 mg) | ≥95% | [1][9] |
| HS & AD Patients | Blood | 28 Daily Doses | Similar to Healthy Volunteers | [9] |
| HS & AD Patients | Skin Lesions | 28 Daily Doses | Normalized to levels in healthy volunteers |[9] |
Inhibition of Cytokine Production
The degradation of IRAK4 by this compound leads to a broad suppression of inflammatory cytokine and chemokine production following ex vivo stimulation of immune cells.
Table 2: Ex Vivo Cytokine Inhibition in Phase 1 Clinical Trial
| Population | Stimulant(s) | Key Cytokines Inhibited | Level of Inhibition | Citation(s) |
|---|---|---|---|---|
| Healthy Volunteers | Lipopolysaccharide (LPS) & R848 | TNF-α, IL-6, IL-1β, IL-12p40, IL-8, IP-10, MCP-1, MIP-1α/β, RANTES | >50% | [3][10] |
| HS Patients | Not specified | Multiple disease-relevant cytokines | Up to 84% | [11] |
| AD Patients | Not specified | Multiple disease-relevant cytokines | Up to 98% |[11] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of this compound. These protocols are based on standard immunological techniques and information gathered from published studies on this compound. Researchers should optimize these protocols for their specific experimental conditions.
IRAK4 Degradation Assessment by Flow Cytometry
This protocol describes the intracellular staining of IRAK4 in peripheral blood mononuclear cells (PBMCs) to assess its degradation following this compound treatment.
Materials:
-
Ficoll-Paque
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Cell surface antibodies (e.g., anti-CD14)
-
Fixation/Permeabilization Buffer
-
Anti-IRAK4 antibody
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS. Plate the cells and treat with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Surface Staining: Harvest the cells and wash with PBS. Stain for cell surface markers, such as CD14 for monocytes, by incubating with the appropriate fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular IRAK4 by incubating the permeabilized cells with an anti-IRAK4 antibody for 30-60 minutes at room temperature.
-
Flow Cytometry: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, gating on the cell population of interest (e.g., CD14+ monocytes).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of IRAK4 staining in the this compound-treated samples relative to the vehicle control to calculate the percentage of IRAK4 degradation.
Ex Vivo Cytokine Stimulation Assay
This protocol outlines the stimulation of whole blood or PBMCs with TLR agonists to measure the inhibitory effect of this compound on cytokine production.
Materials:
-
Whole blood or isolated PBMCs
-
RPMI 1640 medium
-
This compound
-
Lipopolysaccharide (LPS) (TLR4 agonist)
-
R848 (TLR7/8 agonist)
-
ELISA or Luminex kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Protocol:
-
Sample Preparation: Use fresh whole blood or isolated PBMCs.
-
Pre-treatment: Pre-incubate the blood or PBMCs with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 10-100 ng/mL) or R848 (e.g., 1-5 µM) to the samples to stimulate cytokine production.
-
Incubation: Incubate the samples for an appropriate duration (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the samples to pellet the cells and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay platform like Luminex, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition in the this compound-treated samples compared to the vehicle-treated, stimulated control.
Conclusion
This compound represents a promising therapeutic strategy for a variety of immune-inflammatory diseases by targeting the central innate immune signaling molecule, IRAK4, for degradation. Its ability to abolish both the kinase and scaffolding functions of IRAK4 results in broad and potent anti-inflammatory effects. The data from clinical trials have demonstrated robust IRAK4 degradation in both blood and skin, which is associated with a significant reduction in inflammatory biomarkers and clinical improvement in patients with hidradenitis suppurativa and atopic dermatitis.[9][12] The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and IRAK4 degradation in innate immunity and to explore its potential in other inflammatory conditions.
References
- 1. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kymera doses first subject in hidradenitis suppurativa drug trial [clinicaltrialsarena.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. researchgate.net [researchgate.net]
- 10. kymeratx.com [kymeratx.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Impact of KT-474 on Myddosome Complex Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KT-474 is a first-in-class, orally bioavailable heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. A key event in this signaling cascade is the formation of the Myddosome, a multiprotein complex essential for the downstream activation of inflammatory responses. This technical guide provides an in-depth analysis of the effect of this compound on Myddosome complex formation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and workflows. By degrading IRAK4, this compound is designed to abolish both the kinase and scaffolding functions of the protein, thereby preventing the assembly of a functional Myddosome and offering a powerful therapeutic strategy for a range of immune-inflammatory diseases.[1][2][3]
Introduction: The Myddosome in Inflammatory Signaling
The Myddosome is a supramolecular organizing center that assembles upon the activation of TLRs and IL-1Rs.[4] This complex serves as a critical signaling hub, propagating downstream signals that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines. The core components of the Myddosome include the adaptor protein MyD88 and the IRAK family of kinases, particularly IRAK4 and IRAK2.[5]
IRAK4 plays a dual role in Myddosome function. Its kinase activity is essential for the phosphorylation and activation of other IRAK family members, while its scaffolding function is indispensable for the stable assembly of the entire complex.[4][6][7] The ordered recruitment and interaction of these proteins are critical for a robust inflammatory response. Consequently, disruption of Myddosome formation or function presents a compelling therapeutic target for inflammatory diseases.
This compound: A Targeted IRAK4 Degrader
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target IRAK4 for degradation by the ubiquitin-proteasome system. As a heterobifunctional molecule, this compound simultaneously binds to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4.[8] This mechanism of action is distinct from traditional kinase inhibitors, as it eliminates the entire protein, thereby abrogating both its kinase and scaffolding functions.[2][3] This dual action is hypothesized to lead to a more profound and sustained inhibition of TLR/IL-1R signaling compared to kinase inhibition alone.
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound induces the degradation of IRAK4, thereby preventing the formation of a functional Myddosome and inhibiting downstream inflammatory signaling.
Quantitative Data on this compound's Effects
Clinical and preclinical studies have demonstrated the potent and robust activity of this compound in degrading IRAK4 and inhibiting downstream inflammatory markers.
In Vitro IRAK4 Degradation
| Cell Type | Parameter | Value | Reference |
| RAW 264.7 cells | DC50 | 4.0 nM | [8] |
| Human PBMCs | DC50 | ~1 nM | [9] |
| Human PBMCs | DC90 | ~30 nM | [9] |
In Vivo IRAK4 Degradation in Healthy Volunteers (Phase 1 Trial)
| Dosage | Mean IRAK4 Reduction in Blood | Reference |
| 50-200 mg once daily | Up to 98% | [10][11][12] |
| Plasma concentration for 80% IRAK4 reduction | 4.1–5.3 ng/mL | [10][11][12] |
Inhibition of Cytokine Production
| Stimulant | Cytokine Inhibition | Reference |
| R848 or LPS | >50% inhibition of various cytokines | [10] |
Experimental Protocol: Assessing the Effect of this compound on Myddosome Complex Formation
This section outlines a detailed methodology for investigating the impact of this compound on the assembly of the Myddosome complex using co-immunoprecipitation (co-IP) followed by Western blotting.
Objective
To determine if this compound-mediated degradation of IRAK4 disrupts the interaction between MyD88 and other Myddosome components (e.g., IRAK2), thereby inhibiting the formation of the complex.
Experimental Workflow
Detailed Methodologies
4.3.1. Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours) to allow for IRAK4 degradation.
4.3.2. Stimulation and Cell Lysis:
-
Following this compound treatment, stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) or IL-1β for a short duration (e.g., 15-30 minutes) to induce Myddosome formation.
-
Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in a non-denaturing co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with gentle vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant contains the protein extract.
4.3.3. Co-Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with an anti-MyD88 antibody or a corresponding isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads to each sample and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold co-IP lysis buffer to remove non-specifically bound proteins.
4.3.4. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against MyD88, IRAK4, and IRAK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.3.5. Data Analysis and Interpretation:
-
Input Lysates: Western blot analysis of the input lysates will confirm the degradation of IRAK4 in this compound-treated samples.
-
Co-IP Eluates: The presence of IRAK4 and IRAK2 in the MyD88 immunoprecipitates from vehicle-treated cells will confirm the formation of the Myddosome complex. A dose-dependent reduction or absence of IRAK4 and IRAK2 in the MyD88 immunoprecipitates from this compound-treated cells will indicate that the degradation of IRAK4 prevents the assembly of a stable Myddosome.
Signaling Pathway Visualization
The following diagram illustrates the central role of the Myddosome in TLR/IL-1R signaling and the point of intervention for this compound.
Conclusion
This compound represents a novel therapeutic modality that targets the degradation of IRAK4, a pivotal protein in innate immune signaling. By eliminating both the kinase and scaffolding functions of IRAK4, this compound effectively prevents the formation of the Myddosome complex. This disruption of a key signaling hub leads to a profound and broad-spectrum inhibition of downstream inflammatory pathways. The experimental protocols and data presented in this guide provide a framework for understanding and further investigating the molecular consequences of IRAK4 degradation by this compound, highlighting its potential as a best-in-class therapy for a variety of TLR/IL-1R-driven inflammatory diseases.[2][3]
References
- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 2. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 3. Kymera Expands this compound HS and AD Phase 2 Studies After Safety and Efficacy Review [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling | Semantic Scholar [semanticscholar.org]
- 7. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kymeratx.com [kymeratx.com]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Pharmacodynamics of this compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IRAK4 Detection via Western Blotting Following KT-474 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degradation using western blotting, following treatment with the targeted protein degrader, KT-474. Included are detailed experimental protocols, a summary of quantitative data, and diagrams of the relevant signaling pathway and experimental workflow.
IRAK4 Signaling Pathway and the Mechanism of this compound
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It acts as a key component of the Myddosome signaling complex, which is formed upon the activation of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 phosphorylates IRAK1, which initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1][3] Given its pivotal role in inflammatory signaling, IRAK4 has become a significant therapeutic target for a variety of inflammatory and autoimmune diseases.[1]
This compound is a heterobifunctional degrader specifically designed to target IRAK4 for degradation by the ubiquitin-proteasome system.[4] This targeted protein degradation approach aims to eliminate both the kinase and scaffolding functions of IRAK4, offering a potential therapeutic advantage over traditional kinase inhibitors.[2]
Quantitative Analysis of this compound-Mediated IRAK4 Degradation
This compound has been shown to induce robust and sustained degradation of IRAK4 in various cell types and in clinical studies. The following table summarizes key quantitative data from published literature.
| System | Treatment | IRAK4 Degradation | Measurement Method | Reference |
| Human PBMCs (in vitro) | 300 nM this compound for 24h | >90% | Tandem Mass Tag Proteomics | [2] |
| Human PBMCs (in vitro) | 30 nM this compound (DC90) | >90% after 24h | Western Blot | [5] |
| Human PBMCs (in vitro) | 1 nM this compound (DC50) | ~50% after 24h | Western Blot | [5] |
| Healthy Adults (in vivo) | 50-200 mg QD for 14 days | Up to 98% reduction in blood | Mass Spectrometry | [4][6][7] |
| Healthy Adults (in vivo) | 200 mg BIW | 83% mean reduction in PBMCs | Flow Cytometry | [7] |
| HS and AD Patients (in vivo) | Multiple Ascending Doses | >90% maximum degradation in blood and skin | Not Specified |
PBMCs: Peripheral Blood Mononuclear Cells; QD: Once Daily; BIW: Twice Weekly; HS: Hidradenitis Suppurativa; AD: Atopic Dermatitis.
Detailed Protocol: Western Blot for IRAK4 Detection
This protocol outlines the necessary steps for assessing IRAK4 protein levels in cell lysates via western blotting following treatment with this compound.
Experimental Workflow
Materials and Reagents
-
Cell Lines: THP-1 (human monocytic cell line) or other relevant cell lines (e.g., PBMCs, RAW 264.7, H-4-II-E).[8]
-
Cell Culture Media: RPMI-1640 or other appropriate media.
-
This compound
-
LPS (Lipopolysaccharide) (for stimulation, if required)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
4-12% Bis-Tris Gels
-
MES or MOPS SDS Running Buffer
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture cells in the appropriate medium and conditions.
-
Seed cells at a suitable density in a multi-well plate.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[5]
-
If investigating signaling pathway activity, stimulate cells with LPS (e.g., 100 ng/mL) for a short duration (e.g., 30 minutes) before harvesting.[1]
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[1]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-IRAK4 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[1][9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the western blot bands using appropriate software.
-
Normalize the IRAK4 band intensity to the corresponding loading control (e.g., GAPDH) for each sample.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Note: For immunoprecipitation of IRAK4, refer to specialized protocols which may involve incubating cell extracts with an anti-IRAK4 antibody followed by protein G sepharose beads.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kymeratx.com [kymeratx.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: IRAK4 Degradation Assay in PBMCs using KT-474
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune response.[1][2] It is a pivotal component of the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are crucial for recognizing pathogens and triggering inflammatory responses.[1][3] Upon activation, IRAK4 phosphorylates downstream targets like IRAK1, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[4][5][6] Due to its central role, IRAK4 is a significant therapeutic target for various inflammatory and autoimmune diseases.[1][7]
Targeted protein degradation has emerged as a transformative therapeutic strategy that eliminates disease-causing proteins rather than merely inhibiting them.[8][9] KT-474 is a potent, selective, and orally bioavailable heterobifunctional small molecule that induces the degradation of IRAK4.[10][11] It functions as a molecular glue, bringing IRAK4 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[9][12][13] This application note provides detailed protocols for assessing the degradation of IRAK4 in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.
Signaling Pathway and Mechanism of Action
IRAK4 Signaling Pathway The IRAK4 signaling cascade is initiated by the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) to TLRs or cytokines to IL-1Rs.[1] This triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome.[4][6] Within this complex, IRAK4, acting as the "master IRAK," phosphorylates and activates IRAK1.[1][7] Activated IRAK1 then interacts with TRAF6, leading to a downstream cascade that activates transcription factors like NF-κB and AP-1, resulting in the expression of inflammatory genes and cytokine production.[4]
Mechanism of Action of this compound this compound is a heterobifunctional degrader designed to hijack the cell's ubiquitin-proteasome system.[10] One end of the molecule binds to IRAK4, while the other end binds to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[12][14][15] This binding induces the formation of a ternary complex between IRAK4, this compound, and CRBN.[9] Within this complex, the E3 ligase polyubiquitinates IRAK4, marking it for recognition and degradation by the 26S proteasome.[13] This catalytic process allows a single molecule of this compound to induce the degradation of multiple IRAK4 protein molecules, effectively eliminating both its kinase and scaffolding functions.[10]
Experimental Design and Workflow
The overall workflow involves isolating PBMCs, treating them with various concentrations of this compound, and then assessing IRAK4 protein levels and downstream functional consequences. IRAK4 degradation can be quantified using methods like Western Blot or intracellular flow cytometry. The functional impact is typically measured by stimulating the cells with a TLR agonist (e.g., LPS or R848) and quantifying the inhibition of cytokine production using ELISA.
Data Presentation: In Vitro Efficacy of this compound
Quantitative data from in vitro and clinical studies demonstrate the potent activity of this compound in degrading IRAK4 and inhibiting downstream signaling in PBMCs.
Table 1: In Vitro Degradation of IRAK4 by this compound in PBMCs This table summarizes the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of IRAK4 in different immune cell types after treatment with this compound.
| Cell Type | Assay Method | Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| THP-1 Cells | HTRF | 24 | 8.9 | 66.2 |
| Human PBMCs | HTRF | 24 | 0.9 | >100 |
| Human PBMCs | Mass Spectrometry | 24-72 | 2.1 | >90 |
Data synthesized from references[16][17][18]. DC₅₀ is the concentration required for 50% degradation. Dₘₐₓ is the maximum observed degradation.
Table 2: Pharmacodynamic Relationship of this compound and IRAK4 Degradation in PBMCs This table shows the plasma concentrations of this compound required to achieve 50% (IC₅₀) and 80% (IC₈₀) reduction of IRAK4 levels in PBMCs from healthy volunteers.
| Parameter | Value (ng/mL) |
| IC₅₀ for IRAK4 Reduction | 1.26 |
| IC₈₀ for IRAK4 Reduction | 4.1 |
Data from a Phase 1 clinical trial, measured by flow cytometry.[10][19]
Table 3: Functional Inhibition of Cytokine Production in PBMCs by this compound This table illustrates the functional consequence of IRAK4 degradation, showing the inhibition of cytokine production after stimulation with TLR agonists.
| Stimulant | Cytokine | Dosing Regimen (in vivo) | Maximum Inhibition (%) |
| LPS | IL-8 | 1600 mg Single Dose | >80 |
| LPS | IL-10 | 1600 mg Single Dose | >80 |
| R848 | IFN-γ | 1600 mg Single Dose | >80 |
| R848 | IL-1β | 1600 mg Single Dose | >80 |
| R848 | IL-6 | 1600 mg Single Dose | >80 |
| R848 | TNF-α | 1600 mg Single Dose | >80 |
Data from a Phase 1 clinical trial where PBMCs were isolated from subjects and stimulated ex vivo.[10]
Detailed Experimental Protocols
Materials and Reagents
-
Cells: Freshly isolated or cryopreserved human PBMCs.
-
Reagents:
-
Ficoll-Paque PLUS (or equivalent) for PBMC isolation.
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (e.g., Cell Signaling Technology #48994).[11]
-
DMSO (for stock solution).
-
TLR Agonists: Lipopolysaccharide (LPS), Resiquimod (R848).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for flow cytometry.
-
-
Kits and Antibodies:
-
Western Blot: RIPA buffer, protease/phosphatase inhibitors, BCA Protein Assay Kit, primary anti-IRAK4 antibody (e.g., Thermo Fisher PA5-144196), anti-GAPDH or β-actin antibody, HRP-conjugated secondary antibody, ECL substrate.[5][20]
-
Flow Cytometry: Fixation/Permeabilization Buffer Kit, fluorochrome-conjugated anti-IRAK4 antibody, antibodies for cell surface markers (e.g., CD3, CD14, CD19).[21][22]
-
ELISA: Human IL-6, IL-8, TNF-α ELISA kits (e.g., R&D Systems, BD Biosciences).[23][24]
-
Protocol 1: Isolation and Culture of Human PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer to a new tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Pen-Strep).
-
Count cells and assess viability using a hemocytometer and Trypan Blue.
-
Seed cells at a density of 1 x 10⁶ cells/mL in appropriate culture plates.
Protocol 2: Treatment of PBMCs with this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[11]
-
Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the cultured PBMCs. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
Protocol 3: Quantification of IRAK4 Degradation by Western Blot
-
Cell Lysis: After treatment, harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Western Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a primary antibody against IRAK4 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate blot or the same blot (after stripping) for a loading control (e.g., GAPDH or β-actin).[5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the IRAK4 signal to the loading control signal. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
Protocol 4: Quantification of IRAK4 Degradation by Intracellular Flow Cytometry
-
Surface Staining: After this compound treatment, harvest cells and wash with staining buffer. Stain for surface markers (e.g., CD14 for monocytes) for 30 minutes at 4°C to allow for analysis of specific cell subsets.[22]
-
Fixation: Wash the cells and resuspend in 0.5 mL of Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.
-
Permeabilization: Centrifuge and wash the cells. Resuspend the pellet in a permeabilization buffer (e.g., one containing a mild detergent like saponin or Triton X-100).[21][25]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-IRAK4 antibody to the permeabilized cells. Incubate for 30-60 minutes at room temperature in the dark.[26]
-
Acquisition: Wash the cells twice with permeabilization buffer. Resuspend in staining buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the cell population of interest (e.g., CD14+ monocytes). Determine the median fluorescence intensity (MFI) of the IRAK4 signal. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
Protocol 5: Functional Assay - Measurement of Cytokine Inhibition by ELISA
-
Treat PBMCs with this compound for 18-24 hours as described in Protocol 2.[27]
-
Stimulation: Add a TLR agonist such as LPS (100 ng/mL) or R848 (2.5 µg/mL) to the wells.[5][27]
-
Incubate for an additional 8-24 hours to allow for cytokine production and secretion.[27][28]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-6, TNF-α) according to the manufacturer's protocol.[23][24]
-
Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Determine the percentage of inhibition of cytokine production for each this compound concentration relative to the stimulated vehicle control.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kymeratx.com [kymeratx.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. kymeratx.com [kymeratx.com]
- 19. researchgate.net [researchgate.net]
- 20. IRAK4 Polyclonal Antibody (PA5-144196) [thermofisher.com]
- 21. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 22. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 23. PathScan® Total IRAK4 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KT-474, a Selective IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of KT-474, a potent and selective heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By inducing the degradation of IRAK4, this compound effectively blocks both the kinase and scaffolding functions of the protein, leading to the inhibition of inflammatory signaling pathways.[1][2] This document outlines the optimal cell culture concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound.
Introduction to this compound
This compound is an orally bioavailable small molecule that recruits the E3 ubiquitin ligase Cereblon to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.[1] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, which are central to the innate immune response.[3][4] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. The degradation of IRAK4 by this compound offers a therapeutic advantage over kinase inhibition by ablating both the catalytic and non-catalytic scaffolding functions of the protein.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cell lines and assays. These values can be used as a starting point for designing experiments.
Table 1: IRAK4 Degradation Efficiency of this compound in Different Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Assay Method |
| THP-1 | 8.9 | 66.2 | 24 | HTRF[5] |
| Human PBMCs | 0.9 - 2.1 | >90 - 101.3 | 24 | Mass Spectrometry, HTRF[4][5] |
| OCI-LY10 | 2 | Not Reported | Not Reported | Not Reported[6] |
| RAW 264.7 | 4.0 | Not Reported | Not Reported | Not Reported[7][8] |
| Fibroblasts | Not Reported | Degradation Observed | Not Reported | Not Reported |
| Keratinocytes | Not Reported | Degradation Observed | Not Reported | Not Reported |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Inhibition of Cytokine Production by this compound
| Cell Line | Stimulant | Cytokine | IC50 (nM) |
| Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | Potent Inhibition |
| Human PBMCs | R848 (TLR7/8 agonist) | IL-8 | Potent Inhibition |
| Human PBMCs | Lipopolysaccharide (LPS) | IL-6 | Potent Inhibition |
| Human PBMCs | Lipopolysaccharide (LPS) | IL-8 | Potent Inhibition |
IC50: Half-maximal inhibitory concentration.
Signaling Pathway
This compound targets the IRAK4-mediated signaling pathway, which is initiated by the activation of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][3][4] Activated IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream signaling molecules such as TRAF6 and TAK1.[3][6] This ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[4][6][9]
Caption: IRAK4 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols provide a framework for conducting in vitro experiments with this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound to assess IRAK4 degradation.
Materials:
-
Cell line of interest (e.g., THP-1, PBMCs, RAW 264.7)
-
Complete cell culture medium
-
This compound (reconstituted in DMSO to a stock concentration of 1 mM)[10]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., RAW 264.7), seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells (e.g., THP-1), seed at a density of 3-7 x 10^5 cells/mL.[11] For experiments, a density of 1 x 10^6 cells/mL can be used.[3]
-
For PBMCs, seed at a density of 2 x 10^5 cells per well in a 96-well plate.[5]
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 5, or 24 hours).[5]
-
-
Cell Harvest:
-
For adherent cells, wash the cells with ice-cold PBS and then lyse them directly in the well using an appropriate lysis buffer (see Protocol 2).
-
For suspension cells, transfer the cells to a microcentrifuge tube, centrifuge at 500 x g for 5 minutes, wash the pellet with ice-cold PBS, and then lyse the cells.[3]
-
Protocol 2: IRAK4 Degradation Assessment by Western Blot
This protocol outlines the steps to determine the extent of IRAK4 degradation following this compound treatment using Western blotting.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer or similar lysis buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[12]
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IRAK4 (diluted according to the manufacturer's recommendation) overnight at 4°C.[12]
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.[3][12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the percentage of IRAK4 degradation relative to the vehicle-treated control.
Protocol 3: Cytokine Production Measurement
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines using a Meso Scale Discovery (MSD) assay as an example.
Materials:
-
Cells treated with this compound and stimulated with a TLR agonist (e.g., LPS or R848)
-
Cell culture supernatants
-
MSD cytokine assay kit (e.g., for IL-6 and IL-8)
-
MSD instrument
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a suitable time (e.g., 4-24 hours) to induce cytokine production.[3]
-
-
Supernatant Collection: Centrifuge the cell plates or tubes and carefully collect the culture supernatants.
-
MSD Assay:
-
Follow the manufacturer's instructions for the specific MSD cytokine assay kit.
-
Typically, this involves adding diluents, samples/calibrators, and detection antibody solutions to the MSD plate with incubation and washing steps in between.[13]
-
-
Data Acquisition: Read the plate on an MSD instrument.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve. Determine the percentage of inhibition of cytokine production by this compound compared to the stimulated vehicle-treated control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. mesoscale.com [mesoscale.com]
Application Notes: An In Vitro Model of Hidradenitis Suppurativa for Evaluating the Efficacy of KT-474
Introduction
Hidradenitis suppurativa (HS) is a chronic, debilitating inflammatory skin disease characterized by recurrent, painful nodules, abscesses, and sinus tracts, predominantly in intertriginous areas.[1][2] The pathophysiology of HS is complex and involves follicular occlusion, followed by a robust inflammatory response.[1][2][3] Key inflammatory pathways implicated in HS include the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, which lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-17.[4][5][6][7]
KT-474 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[8][9] IRAK4 is a critical kinase and scaffold protein in the TLR/IL-1R signaling pathway.[10][11][12] By inducing the degradation of IRAK4, this compound effectively blocks both its kinase and scaffolding functions, leading to a broad inhibition of downstream inflammatory signaling.[13][14][15] This makes this compound a promising therapeutic candidate for HS.
These application notes describe a detailed protocol for establishing and utilizing a three-dimensional (3D) reconstituted human epidermis model of hidradenitis suppurativa to evaluate the therapeutic potential of this compound.
Purpose of the Model
This in vitro model serves to:
-
Mimic key aspects of the inflammatory microenvironment of hidradenitis suppurativa.
-
Provide a platform for evaluating the efficacy of this compound in reducing pro-inflammatory responses.
-
Enable the study of the mechanism of action of this compound on IRAK4 degradation and downstream signaling in a disease-relevant context.
-
Offer a reproducible and controlled system for screening potential therapeutic agents for HS.
Model Description
The in vitro model is a 3D reconstituted human epidermis cultured from primary human keratinocytes. To simulate the inflammatory conditions of HS, the model is stimulated with a cocktail of pro-inflammatory cytokines and a TLR agonist. This stimulation aims to upregulate the IRAK4-mediated signaling pathway, providing a relevant system to test the effects of the IRAK4 degrader, this compound.
Applications
-
Drug Efficacy Testing: Assessing the ability of this compound and other compounds to reduce the secretion of key HS-associated cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8).
-
Mechanism of Action Studies: Investigating the dose-dependent degradation of IRAK4 by this compound and its impact on downstream signaling molecules (e.g., NF-κB).
-
Biomarker Discovery: Identifying potential biomarkers of treatment response by analyzing changes in gene and protein expression within the model.
-
Comparative Studies: Comparing the efficacy of this compound with other anti-inflammatory agents.
Experimental Workflow Diagram
References
- 1. Hidradenitis Suppurativa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hidradenitis suppurativa: from pathogenesis to diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hidradenitis Suppurativa (HS) Causes and Inflammation [hsdiseasesource.com]
- 4. Cytokine Pathways and Investigational Target Therapies in Hidradenitis Suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hidradenitis Suppurativa: A Systematic Review Integrating Inflammatory Pathways Into a Cohesive Pathogenic Model [frontiersin.org]
- 7. Hidradenitis Suppurativa: A Systematic Review Integrating Inflammatory Pathways Into a Cohesive Pathogenic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK4 - Wikipedia [en.wikipedia.org]
- 12. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kymeratx.com [kymeratx.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
Application Notes and Protocols: Cytokine Profiling Assay in Response to KT-474 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to potently and selectively degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a critical component of the Myddosome complex, playing a central role in signal transduction for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][5][6][7] By mediating the degradation of IRAK4, this compound effectively blocks both the kinase and scaffolding functions of the protein, leading to a broad inhibition of downstream inflammatory signaling pathways.[2][6][7][8] This mechanism has shown promise in the treatment of various immune-inflammatory diseases, including atopic dermatitis (AD) and hidradenitis suppurativa (HS).[5][6][9][10]
Cytokine profiling is a crucial tool for evaluating the pharmacodynamic effects of immunomodulatory agents like this compound. These assays allow for the simultaneous measurement of multiple cytokines and chemokines in biological samples, providing a comprehensive understanding of the drug's impact on the inflammatory response.[11][12][13] This document provides detailed application notes and protocols for conducting a cytokine profiling assay to assess the in vitro and ex vivo efficacy of this compound.
Principle of the Assay
This protocol describes a multiplex immunoassay, such as a Luminex® bead-based assay, to quantify the levels of multiple cytokines and chemokines in cell culture supernatants or patient blood samples following treatment with this compound.[14][15][16] The assay utilizes spectrally distinct magnetic beads, each conjugated with a specific capture antibody for a target analyte. After incubation with the sample, a biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are added to form a sandwich immunoassay. The beads are then analyzed using a flow-based instrument that identifies each bead by its spectral signature and quantifies the analyte concentration based on the reporter fluorescence intensity.[12][13][16]
Signaling Pathway Overview
The following diagram illustrates the TLR/IL-1R signaling pathway and the mechanism of action of this compound.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound – a potent, selective, and orally bioavailable IRAK4 degrader for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kymera Announces Positive Results from Phase 1 Clinical Trial Evaluating this compound in Patients with HS and AD and Sanofi’s Decision to Advance this compound into Phase 2 Clinical Trials | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. criver.com [criver.com]
- 14. rndsystems.com [rndsystems.com]
- 15. precisionformedicine.com [precisionformedicine.com]
- 16. Luminex xMAP Technology Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Measuring KT-474 Efficacy in Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of KT-474, a potent and selective IRAK4 degrader, in peripheral blood mononuclear cells (PBMCs). The following protocols detail the necessary steps for assessing the primary pharmacodynamic effect of this compound—the degradation of IRAK4—and its downstream functional consequences on inflammatory signaling pathways.
Introduction
This compound is a heterobifunctional small molecule that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) through the ubiquitin-proteasome system.[1][2][3] IRAK4 is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key drivers of inflammation in numerous autoimmune and inflammatory diseases.[4][5][6] By degrading IRAK4, this compound effectively abrogates both its kinase and scaffolding functions, leading to a potent and broad anti-inflammatory effect.[4][7] Measuring the extent of IRAK4 degradation and the subsequent inhibition of downstream signaling in PBMCs is crucial for evaluating the efficacy of this compound.
Key Efficacy Endpoints in PBMCs
The efficacy of this compound in PBMCs can be assessed through the following key measurements:
-
Quantification of IRAK4 Protein Degradation: Directly measuring the reduction in total IRAK4 protein levels.
-
Inhibition of Downstream Signaling: Assessing the impact of IRAK4 degradation on the activation of downstream signaling pathways.
-
Reduction of Pro-inflammatory Cytokine Production: Measuring the suppression of cytokine release following stimulation of TLR pathways.
Protocol 1: Isolation and Culture of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining a highly enriched population of mononuclear cells.
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Resuspend the cells at the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium for subsequent experiments.
Experimental Workflow for PBMC Isolation and Treatment
Caption: Workflow for PBMC isolation, treatment, and preparation for downstream analysis.
Protocol 2: Quantification of IRAK4 Degradation by Western Blot
This protocol details the use of Western blotting to quantify the reduction of IRAK4 protein levels in PBMCs following treatment with this compound.
Materials:
-
PBMCs treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-IRAK4, Rabbit anti-β-actin (loading control)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest this compound treated PBMCs by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[4]
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-IRAK4 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an anti-β-actin antibody for loading control.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize IRAK4 levels to β-actin.
-
Data Presentation:
| Treatment Group | This compound Conc. (nM) | IRAK4 Protein Level (Normalized to Control) | % IRAK4 Degradation |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 |
Protocol 3: Quantification of IRAK4 Degradation by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify IRAK4 protein levels within specific PBMC subpopulations.
Materials:
-
PBMCs treated with this compound
-
Flow Cytometry Staining Buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD14, anti-CD19, anti-IRAK4
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Harvest and wash this compound treated PBMCs.
-
Resuspend cells in Flow Cytometry Staining Buffer.
-
Stain for surface markers (CD3, CD14, CD19) for 30 minutes at 4°C, protected from light.
-
Wash the cells.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Stain for intracellular IRAK4 with a fluorochrome-conjugated anti-IRAK4 antibody for 30 minutes at 4°C.
-
Wash the cells.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on specific cell populations (T cells: CD3+, Monocytes: CD14+, B cells: CD19+).
-
Determine the median fluorescence intensity (MFI) of IRAK4 staining in each population.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle control.
-
Data Presentation:
| Cell Population | Treatment Group | This compound Conc. (nM) | IRAK4 MFI | % IRAK4 Degradation |
| T Cells (CD3+) | Vehicle Control | 0 | 0% | |
| This compound | 100 | |||
| Monocytes (CD14+) | Vehicle Control | 0 | 0% | |
| This compound | 100 | |||
| B Cells (CD19+) | Vehicle Control | 0 | 0% | |
| This compound | 100 |
Protocol 4: Assessment of Downstream Signaling Inhibition by Cytokine Profiling (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines following stimulation of TLR pathways in PBMCs.
Materials:
-
PBMCs treated with this compound
-
Lipopolysaccharide (LPS) (TLR4 agonist)
-
R848 (TLR7/8 agonist)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-treat PBMCs with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or R848 (e.g., 1 µg/mL) for an additional period (e.g., 6-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the cell plates at 500 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate for colorimetric detection.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokines.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage of cytokine inhibition for each this compound concentration compared to the stimulated vehicle control.
-
Data Presentation:
| Stimulant | Cytokine | Treatment Group | This compound Conc. (nM) | Cytokine Conc. (pg/mL) | % Inhibition |
| LPS | TNF-α | Vehicle Control | 0 | 0% | |
| This compound | 100 | ||||
| LPS | IL-6 | Vehicle Control | 0 | 0% | |
| This compound | 100 | ||||
| R848 | IL-1β | Vehicle Control | 0 | 0% | |
| This compound | 100 |
IRAK4 Signaling Pathway and Point of this compound Intervention
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Conclusion
These protocols provide a robust framework for assessing the efficacy of this compound in PBMCs. By quantifying IRAK4 degradation and its impact on downstream inflammatory responses, researchers can effectively characterize the pharmacodynamic profile of this novel therapeutic agent. The provided tables and diagrams are intended to facilitate clear data presentation and a deeper understanding of the experimental workflows and underlying biological pathways.
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. reprocell.com [reprocell.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PBMC isolation in global clinical trials - European Biotechnology Magazine [european-biotechnology.com]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocol: Mass Spectrometry-Based Quantification of KT-474-Induced IRAK4 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
KT-474 is a potent and selective oral heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] By inducing the degradation of IRAK4, this compound effectively blocks both its kinase and scaffolding functions, which are critical for signaling pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][3][4] Dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases.[5] Accurate and robust quantification of IRAK4 protein loss upon this compound treatment is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding the drug's mechanism of action. This application note provides a detailed protocol for the quantification of this compound-induced IRAK4 degradation using targeted mass spectrometry.
Mechanism of Action of this compound
This compound is a proteolysis-targeting chimera (PROTAC) that functions by forming a ternary complex with IRAK4 and the E3 ubiquitin ligase cereblon (CRBN).[6] This proximity induces the polyubiquitination of IRAK4, marking it for degradation by the proteasome.[1][6] This targeted protein degradation approach offers a therapeutic advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.[1]
IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the Myddosome signaling complex, which is activated by TLRs and IL-1Rs.[7][8] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and autophosphorylates, leading to the activation of downstream signaling cascades, including the NF-κB pathway, which drives the production of pro-inflammatory cytokines.[1][5][9]
Quantitative Data Summary
The following table summarizes the quantitative data on IRAK4 degradation by this compound as measured by mass spectrometry in human peripheral blood mononuclear cells (PBMCs).
| Dose of this compound | Mean IRAK4 Reduction (PBMCs) | Citation |
| 25-1600 mg (single dose) | 26% to 96% | [1] |
| 25-200 mg (once daily) | 92% to 98% | [1] |
| 200 mg (twice weekly) | 92% | [1] |
| 600-1600 mg (single dose) | ≥93% | [10] |
| 50-200 mg (14 daily doses) | ≥95% | [10] |
Experimental Protocol: Targeted Mass Spectrometry
This protocol outlines the steps for quantifying IRAK4 protein levels in human PBMCs following treatment with this compound using a targeted mass spectrometry approach, such as Parallel Reaction Monitoring (PRM).
1. Experimental Workflow
References
- 1. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader this compound. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, this compound (SAR444656), at the European Academy of Dermatology and Venereology Symposium - BioSpace [biospace.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Step-by-Step Guide to Dissolving KT-474 in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the accurate and effective dissolution of KT-474 in dimethyl sulfoxide (DMSO). This compound is a potent, selective, and orally bioavailable IRAK4 degrader developed for the treatment of autoimmune diseases.[1] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in both in vitro and in vivo studies. This guide covers essential calculations, safety precautions, materials required, and a detailed procedure for preparing a high-concentration stock solution of this compound in DMSO.
Introduction to this compound
This compound, also known as SAR444656, is a heterobifunctional small molecule that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] By promoting the ubiquitination and subsequent proteasomal degradation of IRAK4, this compound effectively blocks inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][4] Given its mechanism of action, this compound is under investigation for the treatment of various immune-inflammatory diseases. Accurate preparation of this compound solutions is the foundational step for any research investigating its biological activity.
Data Presentation: Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄₄H₄₉F₂N₁₁O₆ | [5] |
| Molecular Weight | 865.93 g/mol | [2][5][6] |
| CAS Number | 2432994-31-3 | [4][5] |
| Appearance | Lyophilized powder | [4] |
| Solubility in DMSO | Up to 100 mg/mL (115.48 mM) | [2][7] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | [4] |
| Storage (in DMSO) | -20°C, use within 3 months; aliquot to avoid freeze-thaw cycles. | [4][7] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for generating working solutions for various cellular and biochemical assays.
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
Step-by-Step Dissolution Procedure
-
Equilibrate Reagents: Allow the vial of lyophilized this compound and the bottle of DMSO to come to room temperature before opening. This prevents the condensation of moisture, which can affect the solubility and stability of the compound.[2]
-
Weigh this compound: Tare a suitable microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 8.66 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L = 0.0001 mol
-
0.0001 mol x 865.93 g/mol = 0.008659 g = 8.66 mg
-
-
-
Add DMSO: Using a calibrated pipette, add the calculated volume of fresh DMSO to the vial containing the this compound powder. For the example above, you would add 1 mL of DMSO.
-
Promote Dissolution: Close the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid in dissolving the compound.[7] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Storage of Stock Solution:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[4]
-
Store the aliquots at -20°C. The solution is stable for up to 3 months under these conditions.[4] For longer-term storage, -80°C is recommended.[7]
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Simplified diagram of this compound inducing IRAK4 degradation.
Experimental Workflow for this compound Dissolution
References
- 1. This compound| IRAK4 degrader|DC Chemicals [dcchemicals.com]
- 2. KT 474 | IRAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration of KT-474 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of KT-474, a first-in-class oral IRAK4 degrader, in various mouse models of inflammation. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar molecules.
Introduction to this compound and IRAK4 Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1] Dysregulation of these pathways is implicated in a wide range of immune-inflammatory diseases.[1] this compound is a heterobifunctional small molecule that induces the degradation of IRAK4, thereby inhibiting downstream inflammatory signaling.[2][3] By removing the entire IRAK4 protein, this compound offers a more complete shutdown of the signaling cascade compared to kinase inhibitors, which only block the catalytic function of the protein.
IRAK4 Signaling Pathway
The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, leading to the formation of the Myddosome complex. This complex activates downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn drive the transcription and release of pro-inflammatory cytokines and chemokines.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in various mouse models of inflammation.
Table 1: Imiquimod-Induced Psoriasis Model
| Parameter | Details | Reference |
| Mouse Strain | Not Specified | |
| Induction Agent | Imiquimod cream (5%) applied daily to the ear | |
| This compound Dosing | 30 mg/kg or 100 mg/kg, orally, twice a day (b.i.d.) | |
| Treatment Duration | Days 2 through 4 | |
| Primary Endpoint | Ear thickness measurement on day 5 | |
| IRAK4 Degradation (Day 5) | Skin: 60% (30 mg/kg), 67% (100 mg/kg) Spleen: 63% (30 mg/kg), 80% (100 mg/kg) |
Table 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
| Parameter | Details | Reference |
| Mouse Strain | Not Specified | |
| Induction Agent | Lipopolysaccharide (LPS) | |
| This compound Dosing | 10 mg/kg or 20 mg/kg | |
| Primary Endpoint | Not Specified | |
| Outcome | Displayed significant therapeutic benefits in vivo compared to kinase inhibitors. |
Table 3: IL-33/IL-36-Induced Skin Inflammation Model
| Parameter | Details | Reference |
| Mouse Strain | Not Specified | [1] |
| Induction Agent | IL-33 or IL-36 injection | [1] |
| This compound Administration | Dose-dependent reduction in IRAK4 levels in blood cells | [1] |
| Outcome | Inhibited skin inflammation and cytokine production to the same extent as dexamethasone and more potently than an IRAK4 small molecule inhibitor. | [1] |
Table 4: Th17-Mediated Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) Model
| Parameter | Details | Reference |
| Mouse Strain | Not Specified | [1] |
| Induction | Th17-mediated | [1] |
| Outcome | Superior to IRAK4 kinase inhibition and similar to fingolimod (FTY720) in significantly reducing clinical disease scores. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Imiquimod-Induced Psoriasis Model
This model is used to simulate psoriatic skin inflammation.
Materials:
-
Female C57BL/6 mice
-
Imiquimod cream (5%, e.g., Aldara™)
-
This compound formulated for oral administration
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Psoriasis (Day 0-4):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for five consecutive days.
-
-
This compound Administration (Day 2-4):
-
Prepare this compound at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).
-
Administer this compound orally twice a day (b.i.d.) starting on day 2 and continuing through day 4.
-
A vehicle control group should be included.
-
-
Endpoint Measurement (Day 5):
-
24 hours after the last imiquimod application, measure the ear thickness of all mice using calipers.
-
Euthanize the mice and collect skin and spleen tissues for analysis of IRAK4 degradation and cytokine levels.
-
References
- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 2. Discovery of this compound—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Populations After KT-474 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, which are key drivers of inflammation in a variety of autoimmune and inflammatory diseases.[2][3] By targeting IRAK4 for degradation, this compound abolishes both its kinase and scaffolding functions, leading to a broad inhibition of pro-inflammatory cytokine and chemokine production.[2][3] This novel mechanism of action holds significant therapeutic potential for conditions such as atopic dermatitis (AD) and hidradenitis suppurativa (HS).[2]
Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of this compound on immune cell populations. It allows for the precise quantification of IRAK4 protein degradation within specific immune cell subsets and enables a detailed analysis of the immunophenotypic changes that may occur in response to treatment. These application notes provide a comprehensive overview and detailed protocols for the flow cytometric analysis of immune cells following exposure to this compound.
Mechanism of Action of this compound
This compound functions as a proteolysis-targeting chimera (PROTAC). It simultaneously binds to IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This degradation-based approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby blocking both its catalytic and non-catalytic scaffolding functions.
Data Presentation: IRAK4 Degradation in Human PBMCs
Clinical trial data has demonstrated that this compound leads to robust, dose-dependent degradation of IRAK4 in peripheral blood mononuclear cells (PBMCs), including lymphocyte and monocyte subsets.[4] The following tables summarize the mean IRAK4 reduction as measured by flow cytometry after single and multiple doses of this compound in healthy volunteers.
Table 1: Mean IRAK4 Reduction at Nadir After Single Doses of this compound
| Dose (mg) | PBMC Reduction (%) | Monocyte Reduction (%) | Lymphocyte Reduction (%) |
| 25 | 49 | 45 | 44 |
| 75 | 68 | 65 | 67 |
| 150 | 80 | 81 | 79 |
| 300 | 88 | 90 | 87 |
| 600 | 92 | 95 | 90 |
| 1000 | 93 | 96 | 91 |
| 1600 | 93 | 97 | 91 |
Data adapted from Phase 1 clinical trial results.
Table 2: Mean IRAK4 Reduction at Nadir After Multiple Doses of this compound
| Dosing Regimen | PBMC Reduction (%) | Monocyte Reduction (%) | Lymphocyte Reduction (%) |
| 25 mg QD | 92 | 90 | 92 |
| 50 mg QD | 95 | 94 | 95 |
| 100 mg QD | 97 | 96 | 97 |
| 200 mg QD | 98 | 97 | 98 |
| 200 mg BIW | 83 | 78 | 83 |
QD: once daily; BIW: twice weekly. Data adapted from Phase 1 clinical trial results.[4]
Note on Immune Cell Frequencies: While the degradation of IRAK4 within specific immune cell populations has been well-characterized, publicly available data from clinical trials has not yet detailed significant changes in the absolute counts or relative frequencies of major immune cell subsets (e.g., T cells, B cells, NK cells, monocytes) following this compound administration. Future studies may further elucidate the impact of IRAK4 degradation on the overall immune cell landscape.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, a critical first step for subsequent flow cytometry analysis.
Materials:
-
Whole blood collected in anticoagulant-treated tubes (e.g., EDTA, Heparin)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 3 mL of Ficoll-Paque into a new 15 mL conical tube.
-
Slowly overlay 4 mL of the diluted blood onto the Ficoll-Paque, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 15 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 10 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS. Repeat the wash step.
-
After the final wash, resuspend the PBMC pellet in an appropriate buffer for cell counting and subsequent staining (e.g., Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: Flow Cytometry Staining for Immunophenotyping
This protocol provides a general framework for staining PBMCs to identify major immune cell populations. The specific antibody panel can be adapted based on the research question.
Materials:
-
Isolated PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS + 1% BSA + 0.1% Sodium Azide)
-
Fc Block (to prevent non-specific antibody binding)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Fixable Viability Dye
-
Flow cytometry tubes or 96-well plates
-
Flow cytometer
Proposed Antibody Panel for Major Immune Cell Populations:
| Marker | Cell Type | Fluorochrome Example |
| CD45 | All Leukocytes | BV510 |
| CD3 | T Cells | APC |
| CD4 | Helper T Cells | FITC |
| CD8 | Cytotoxic T Cells | PE-Cy7 |
| CD19 | B Cells | PE |
| CD56 | NK Cells | PerCP-Cy5.5 |
| CD14 | Monocytes | APC-H7 |
| CD16 | NK Cells, Monocyte subsets | BV605 |
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube or well.
-
Viability Staining: Resuspend cells in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fc Block: Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated amounts of each fluorochrome-conjugated surface antibody to the cell suspension. Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Fixation (Optional): If not acquiring samples immediately, resuspend the cell pellet in 200-500 µL of a fixation buffer (e.g., 1% paraformaldehyde in PBS). Store at 4°C in the dark for up to 24 hours.
-
Acquisition: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on the flow cytometer. Ensure that appropriate single-stain controls are prepared for compensation.
Protocol 3: Intracellular Staining for IRAK4
This protocol is for the detection of intracellular IRAK4 protein levels within specific immune cell subsets. It should be performed after surface staining.
Materials:
-
Surface-stained PBMCs
-
Fixation/Permeabilization Buffer Kit (e.g., from eBioscience™ or BD Biosciences™)
-
Anti-IRAK4 antibody (conjugated to a fluorochrome not used in the surface panel)
-
Isotype control for the anti-IRAK4 antibody
Procedure:
-
Following the surface staining and washing steps (Protocol 2, steps 1-6), resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.
-
Wash the cells with 1X Permeabilization Buffer (provided in the kit) by centrifuging at 500 x g for 5 minutes. Discard the supernatant.
-
Resuspend the permeabilized cells in 100 µL of 1X Permeabilization Buffer.
-
Add the anti-IRAK4 antibody or the corresponding isotype control. Gently vortex and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer for acquisition.
Gating Strategy for Immune Cell Populations
A sequential gating strategy is used to identify the different immune cell populations from the acquired flow cytometry data.
References
- 1. Kymera Therapeutics Announces Publication of Phase 1 Trial [globenewswire.com]
- 2. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 3. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, this compound (SAR444656), at the European Academy of Dermatology and Venereology Symposium | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Transcriptomic Analysis of Skin Biopsies from KT-474 Treated Atopic Dermatitis and Hidradenitis Suppurativa Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-474 is a first-in-class, orally bioavailable, targeted protein degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical signaling node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways, which are central to the inflammatory cascade in numerous autoimmune and inflammatory diseases. In inflammatory skin conditions such as Atopic Dermatitis (AD) and Hidradenitis Suppurativa (HS), the IRAK4 pathway is pathologically activated.[3][4] By degrading IRAK4, this compound offers a novel therapeutic approach to broadly inhibit downstream inflammatory signaling.
This application note details the transcriptomic analysis of skin biopsies from preclinical models treated with this compound. We provide a summary of the significant gene expression changes observed, detailed protocols for the experimental workflow from biopsy to data analysis, and visualizations of the key biological and experimental processes.
Data Presentation
Transcriptomic analysis of skin biopsies from patients with Atopic Dermatitis (AD) and Hidradenitis Suppurativa (HS) treated with this compound revealed a significant downregulation of pro-inflammatory gene transcripts. The following tables summarize the observed changes in key disease-relevant genes.
Table 1: Downregulation of Pro-inflammatory Gene Transcripts in Atopic Dermatitis (AD) Skin Lesions Following this compound Treatment
| Gene Symbol | Gene Name | Function |
| IL-5 | Interleukin 5 | Key cytokine in eosinophil activation and survival |
| NLRP3 | NLR Family Pyrin Domain Containing 3 | Component of the inflammasome, mediating IL-1β processing |
| CXCL1 | Chemokine (C-X-C Motif) Ligand 1 | Neutrophil chemoattractant |
| IL-2RB | Interleukin 2 Receptor Subunit Beta | Component of the IL-2 receptor, involved in T-cell regulation |
Table 2: Downregulation of Pro-inflammatory Gene Transcripts in Hidradenitis Suppurativa (HS) Skin Lesions Following this compound Treatment
| Gene Symbol | Gene Name | Function |
| IL-1β | Interleukin 1 Beta | Potent pro-inflammatory cytokine |
| IL-36A | Interleukin 36 Alpha | Pro-inflammatory cytokine of the IL-1 family |
| IL-17A | Interleukin 17A | Key cytokine in Th17-mediated inflammation |
| IFN-γ | Interferon Gamma | Pro-inflammatory cytokine, signature of Type 1 immunity |
| IL-8 (CXCL8) | Interleukin 8 | Potent neutrophil chemoattractant |
| GZMB | Granzyme B | Serine protease involved in cell-mediated cytotoxicity |
| IL-2RA | Interleukin 2 Receptor Subunit Alpha | Component of the high-affinity IL-2 receptor |
| CSF3 | Colony Stimulating Factor 3 | Stimulates the proliferation and differentiation of granulocytes |
Experimental Protocols
The following protocols provide a detailed methodology for the transcriptomic analysis of skin biopsies, from sample collection to bioinformatic analysis. These are based on established methods for high-quality RNA sequencing from skin biopsies in a clinical trial setting.[1][5]
Skin Biopsy Collection and Preservation
-
Biopsy Procedure: Collect 4-mm punch biopsies from lesional skin of the study subjects.
-
Immediate Preservation: Immediately place the fresh biopsy tissue into a cryovial.
-
Snap Freezing: Within 30 seconds of collection, snap-freeze the cryovial in liquid nitrogen to preserve RNA integrity.
-
Storage: Store the frozen biopsies at -80°C until further processing.
RNA Extraction from Skin Biopsies
This protocol is adapted from established methods for extracting high-quality RNA from small skin biopsy samples.[1][5]
-
Cryosectioning:
-
Embed the frozen biopsy in Optimal Cutting Temperature (OCT) compound.
-
Using a cryostat, cut 10-20 sections of 10-20 µm thickness.
-
Collect the sections in a pre-chilled, RNase-free microcentrifuge tube.
-
-
Homogenization:
-
Add 350 µL of RLT buffer (from Qiagen RNeasy Micro Kit) supplemented with β-mercaptoethanol to the tube containing the tissue sections.
-
Homogenize the tissue using a bead-based homogenizer (e.g., Precellys) for 20 seconds at 5500 rpm.
-
-
RNA Purification:
-
Centrifuge the lysate for 3 minutes at full speed to pellet debris.
-
Transfer the supernatant to a new RNase-free tube.
-
Add one volume of 70% ethanol to the cleared lysate and mix well.
-
Transfer the sample to an RNeasy MinElute spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
DNase Treatment: Add 350 µL of RW1 buffer to the column and centrifuge for 15 seconds. Prepare the DNase I incubation mix (10 µL DNase I stock solution in 70 µL RDD buffer) and add it directly to the column membrane. Incubate at room temperature for 15 minutes.
-
Add 350 µL of RW1 buffer and centrifuge for 15 seconds.
-
Add 500 µL of RPE buffer and centrifuge for 15 seconds. Discard the flow-through.
-
Add another 500 µL of RPE buffer and centrifuge for 2 minutes to dry the membrane.
-
Place the column in a new 1.5 mL collection tube. Add 14-30 µL of RNase-free water directly to the membrane and centrifuge for 1 minute to elute the RNA.
-
RNA Quality Control
-
Quantification: Determine the RNA concentration using a Qubit Fluorometer with the Qubit RNA HS Assay Kit (Thermo Fisher Scientific).
-
Integrity Assessment: Evaluate the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent 2100 Bioanalyzer with the RNA 6000 Pico Kit (Agilent Technologies). A RIN value of ≥ 7 is recommended for proceeding with library preparation.
RNA Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Use a low-input RNA library preparation kit, such as the SMARTer Stranded Total RNA-Seq Kit v2 - Pico Input Mammalian (Takara Bio), starting with 1-10 ng of total RNA.
-
Follow the manufacturer's protocol for rRNA depletion, cDNA synthesis, and library amplification.
-
-
Library Quality Control:
-
Assess the library size distribution using the Agilent 2100 Bioanalyzer.
-
Quantify the library concentration using a Qubit Fluorometer.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing (e.g., 2 x 75 bp) on an Illumina sequencing platform (e.g., NextSeq or NovaSeq) to a target depth of 20-30 million reads per sample.
-
Bioinformatics Analysis
-
Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Import the count matrix into R.
-
Use a package like DESeq2 or edgeR to normalize the data and perform differential expression analysis between the this compound treated and control groups.
-
Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 as significantly differentially expressed.
-
-
Pathway and Functional Enrichment Analysis: Use tools such as GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes.
Visualizations
IRAK4 Signaling Pathway and Mechanism of Action of this compound
Caption: IRAK4 signaling pathway and the mechanism of this compound-mediated protein degradation.
Experimental Workflow for Transcriptomic Analysis
References
- 1. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kymera Therapeutics Announces Publication of Phase 1 Trial Results for this compound (SAR444656), a First-in-Class IRAK4 Degrader, in Nature Medicine | Nasdaq [nasdaq.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Troubleshooting & Optimization
Troubleshooting inconsistent KT-474 western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KT-474, a potent and selective IRAK4 degrader, in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect IRAK4 protein levels?
A1: this compound is a heterobifunctional small molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It works by inducing the ubiquitination and subsequent proteasomal degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] This leads to a decrease in total IRAK4 protein levels, which can be visualized by Western blot as a reduction or complete loss of the IRAK4 band.
Q2: I am not seeing a decrease in IRAK4 levels after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Suboptimal this compound Concentration or Treatment Time: The degradation of IRAK4 is dependent on both the concentration of this compound and the duration of treatment. Ensure you are using the appropriate concentration and incubation time for your cell type. For example, in peripheral blood mononuclear cells (PBMCs), maximal degradation of IRAK4 is achieved by 24 hours.[2]
-
Cell Type Variability: The efficiency of this compound can vary between different cell types. For instance, the kinetics of IRAK4 degradation in keratinocytes is slower than in PBMCs.[2]
-
Inactive Compound: Ensure the this compound compound has been stored correctly to maintain its activity.
-
Issues with Western Blot Protocol: Inconsistent results can arise from problems with sample preparation, antibody incubation, or the transfer process. Refer to the detailed troubleshooting guide below.
Q3: What is the expected molecular weight of IRAK4 and IKBKE in a Western blot?
A3: The expected molecular weight of IRAK4 is approximately 51-55 kDa.[3] IKBKE (also known as IKKε) has a calculated molecular weight of around 80 kDa, and an 85 kDa band corresponding to human IKBKE has been detected in Western blots.[4][5] However, the apparent molecular weight can be affected by post-translational modifications.[4]
Q4: Can I detect the ubiquitination of IRAK4 after this compound treatment by Western blot?
A4: Yes, it is possible to detect the ubiquitination of IRAK4. This typically involves immunoprecipitating IRAK4 from cell lysates and then performing a Western blot to detect ubiquitin.[6][7] You will observe a smear or ladder of higher molecular weight bands above the expected IRAK4 band, representing polyubiquitinated IRAK4.[8]
Q5: What are recommended loading controls for Western blotting with this compound?
A5: Commonly used housekeeping proteins like GAPDH, β-actin, and β-tubulin are suitable loading controls.[9] However, it is crucial to validate that the expression of your chosen loading control is not affected by this compound treatment in your specific experimental model.[10][11]
Troubleshooting Guide for Inconsistent this compound Western Blot Results
This guide addresses common issues encountered during Western blotting for this compound-mediated IRAK4 degradation.
| Problem | Potential Cause | Recommended Solution |
| Weak or No IRAK4 Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (20-40 µg is a common range).[12] |
| Low abundance of IRAK4 in the chosen cell type. | Use a positive control cell line known to express IRAK4. | |
| Inefficient protein transfer. | Optimize transfer time and voltage. For larger proteins, a wet transfer overnight at 4°C is often more efficient.[12] | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[13] | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure antibodies have been stored correctly.[13] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of non-fat milk).[13][14] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of washes with TBST.[15] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a validated, monoclonal antibody.[16] Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[17] | |
| Too much protein loaded. | Reduce the amount of protein loaded per well.[13] | |
| Inconsistent Degradation of IRAK4 | Inconsistent cell seeding density or confluency at the time of treatment. | Ensure uniform cell seeding and confluency across all wells. |
| Variability in this compound treatment. | Ensure accurate and consistent dilution and application of this compound. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or ensure proper humidification during incubation. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for the indicated time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18][19]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[20]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[20]
Western Blotting for IRAK4 Degradation
-
Sample Preparation:
-
Normalize protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[21]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20][21]
-
Incubate the membrane with a validated primary antibody against IRAK4 (see table below for examples) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using a chemiluminescent substrate.
-
Capture the image using a suitable imaging system.[20]
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Recommended Antibodies and Dilutions
| Target Protein | Antibody Example | Host | Application | Suggested Starting Dilution |
| IRAK4 | Cell Signaling Technology #4363 | Rabbit Polyclonal | WB, IP | 1:1000 |
| IRAK4 | Abcam ab119942 [2H9] | Mouse Monoclonal | WB, Flow, IHC, ICC/IF | 1:1000 |
| IKBKE/IKKε | Cell Signaling Technology #2690 | Rabbit Polyclonal | WB | 1:1000 |
| IKBKE/IKKε | Novus Biologicals NBP1-76800 | Rabbit Polyclonal | WB, IHC, ICC/IF | Varies by application |
Note: Optimal antibody dilutions should be determined experimentally.
Visualizations
Caption: this compound mediated degradation of IRAK4.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kymeratx.com [kymeratx.com]
- 3. Anti-IRAK4 antibody (ab5985) | Abcam [abcam.com]
- 4. IKBKE Polyclonal Antibody - Elabscience® [elabscience.com]
- 5. Anticorps anti-IKKi/IKKe [600-401-267] – Human, WB, ELISA [anticorps-enligne.fr]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. State-of-the-art housekeeping proteins for quantitative western blotting: Revisiting the first draft of the human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 16. IRAK4 (F7Y5H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Addressing low solubility of KT-474 in aqueous solutions
Welcome to the technical support center for KT-474, a potent and selective IRAK4 degrader. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a Biopharmaceutics Classification System (BCS) class IV compound, characterized by low solubility and moderate permeability.[1] It is practically insoluble in water and ethanol.[2] However, it exhibits high solubility in dimethyl sulfoxide (DMSO).[2][3] For other solvents, it is sparingly soluble in acetonitrile (0.1-1 mg/mL).[4]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its high solubility in DMSO, it is recommended to prepare stock solutions of this compound in fresh, anhydrous DMSO.[2][3] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[2][3] For a 100 mg/mL stock solution, ultrasonic treatment may be necessary to fully dissolve the compound.[3]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound powder is stable for at least four years when stored at -20°C.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3]
Q4: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. To mitigate precipitation, ensure that the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, although the optimal concentration may vary depending on the cell line and experimental conditions. When preparing your working solution, add the DMSO stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. If precipitation persists, consider using a formulation with a solubility enhancer, though this must be validated for your specific assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Buffer or Media | Low intrinsic aqueous solubility of this compound. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Add the DMSO stock solution to the aqueous solution with vigorous stirring.- Consider using a surfactant like Tween-80 (at a low, non-toxic concentration) in your buffer if compatible with your experiment. |
| Inconsistent Results in Cell-Based Assays | Compound precipitation leading to variable effective concentrations. | - Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect for precipitation before adding to cells.- Perform a dose-response curve to ensure the observed effects are concentration-dependent. |
| Low Bioavailability in In Vivo Studies | Poor absorption due to low solubility in physiological fluids. | - Utilize a recommended in vivo formulation (see table below).- Prepare fresh formulations for each dosing session and ensure the compound remains in solution or a homogenous suspension.[2][3] |
Quantitative Solubility Data
| Solvent | Solubility | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 115.48 mM | Use of fresh, anhydrous DMSO is critical.[2][3] Ultrasonic treatment may be required.[3] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
| Acetonitrile | 0.1-1 mg/mL | - | Slightly soluble.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 865.93 g/mol ).[2] For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.66 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Protocol 2: Recommended Formulations for In Vivo Oral Administration
For in vivo experiments, it is crucial to use a formulation that enhances the solubility and bioavailability of this compound. It is recommended to prepare these formulations fresh on the day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
| Formulation Composition | Achievable Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.89 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.89 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.89 mM) | [3] |
Example Preparation for Formulation 1 (1 mL total volume):
-
To 100 µL of a 25 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.
Visualizations
References
- 1. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KT 474 | IRAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Interpreting unexpected off-target effects of KT-474 in proteomics data
Welcome to the technical support center for researchers utilizing KT-474. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of proteomics data, with a focus on understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally bioavailable, selective heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a crucial protein in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are implicated in various inflammatory and autoimmune diseases.[1] Unlike kinase inhibitors that only block the enzymatic function of IRAK4, this compound is designed to induce the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.
Q2: How selective is this compound for IRAK4 degradation?
A2: Preclinical studies using quantitative proteomics have demonstrated that this compound is highly selective for IRAK4. In these studies, treatment of human peripheral blood mononuclear cells (PBMCs) and induced pluripotent stem cells (iPSCs) with a potent this compound precursor resulted in the significant downregulation of only IRAK4 across the detectable proteome.[1]
Q3: What are potential off-target effects of this compound observed in proteomics studies?
A3: Based on available tandem mass tag-based quantitative proteomics data, no significant off-target protein degradation has been consistently reported.[1] The high selectivity is a key feature of this molecule. However, unexpected results in individual experiments can occur due to various factors, which are addressed in the troubleshooting section.
Q4: Why might my proteomics data show changes in proteins other than IRAK4 after this compound treatment?
A4: While this compound is highly selective, apparent off-target effects in a proteomics experiment can arise from several sources:
-
Downstream biological effects: Degradation of IRAK4 will modulate the IL-1R/TLR signaling pathway. Proteins downstream of this pathway may show altered expression levels as a biological consequence of IRAK4 degradation, not as a direct off-target effect of this compound.
-
Experimental variability and artifacts: Sample preparation, mass spectrometry performance, and data analysis pipelines can introduce variability and artifacts that may be misinterpreted as off-target effects.[2][3][4]
-
Indirect effects: Changes in the cellular state due to the primary pharmacological effect of this compound could lead to indirect changes in the proteome.
Data Presentation: On-Target and Off-Target Profile of a this compound Precursor
The following table is a representative summary of quantitative proteomics data from a study evaluating the selectivity of a this compound precursor in human PBMCs. This data illustrates the high selectivity for IRAK4.
| Protein | Gene | Function | Fold Change (Compound vs. Vehicle) | p-value | Interpretation |
| IRAK4 | IRAK4 | Target; Kinase and scaffold protein in IL-1R/TLR signaling | -0.95 | < 0.001 | Significant On-Target Degradation |
| IRAK1 | IRAK1 | Kinase in IL-1R/TLR signaling | -0.05 | 0.68 | No significant change |
| MYD88 | MYD88 | Adaptor protein in IL-1R/TLR signaling | +0.02 | 0.89 | No significant change |
| TRAF6 | TRAF6 | E3 ubiquitin ligase downstream of IRAK4 | -0.08 | 0.55 | No significant change |
| IKBKB | IKBKB | Kinase in NF-κB signaling | +0.01 | 0.95 | No significant change |
| MAPK8 | MAPK8 | Kinase in MAPK signaling | -0.03 | 0.78 | No significant change |
| GAPDH | GAPDH | Housekeeping protein | +0.00 | 0.99 | No significant change |
| ACTB | ACTB | Housekeeping protein | -0.01 | 0.92 | No significant change |
This table is a representative summary based on descriptions of high selectivity in published literature. Actual values may vary between experiments.
Troubleshooting Guide for Unexpected Proteomics Results
This guide is designed to help you troubleshoot unexpected findings in your proteomics data when working with this compound.
Issue 1: Significant changes observed in proteins other than IRAK4.
| Possible Cause | Troubleshooting Steps |
| Biological Downstream Effects | 1. Pathway Analysis: Use bioinformatics tools to determine if the affected proteins are part of the known IRAK4 signaling pathway. 2. Time-Course Experiment: Analyze protein expression at different time points after this compound treatment. Early changes are more likely to be direct effects, while later changes may be downstream consequences. 3. Literature Review: Search for publications linking the identified proteins to IL-1R/TLR signaling. |
| Sample Preparation Artifacts | 1. Review Protocol: Ensure strict adherence to the sample preparation protocol. Inconsistent lysis, digestion, or labeling can introduce variability. 2. Check for Contaminants: Look for common contaminants like keratins or polymers in your mass spectrometry data. 3. Use Control Samples: Include appropriate vehicle-only and untreated control samples to identify background variability. |
| Data Analysis Issues | 1. Normalization: Verify that the data was properly normalized to account for variations in protein loading. 2. Statistical Thresholds: Ensure that appropriate statistical tests and significance thresholds (e.g., p-value, fold-change cutoff) were used. 3. False Discovery Rate (FDR): Check that the FDR is adequately controlled to minimize false positives. |
Issue 2: Inconsistent or no degradation of IRAK4 observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Time | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for IRAK4 degradation in your specific cell type or system. 2. Time-Course Experiment: Evaluate IRAK4 levels at various time points to identify the optimal treatment duration. |
| Poor Sample Quality | 1. Protein Extraction Efficiency: Ensure your lysis buffer and protocol are effective for extracting IRAK4. 2. Protein Degradation During Sample Prep: Use protease inhibitors throughout the sample preparation process.[5] |
| Mass Spectrometry Issues | 1. Instrument Calibration: Confirm that the mass spectrometer was recently and correctly calibrated.[6][7] 2. LC-MS/MS Method: Verify that the liquid chromatography gradient and mass spectrometry parameters are optimized for the detection of IRAK4 peptides. 3. System Suitability Test: Run a standard protein digest (e.g., HeLa digest) to ensure the LC-MS/MS system is performing optimally.[7] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound Selectivity
This protocol outlines a general workflow for assessing the selectivity of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture cells (e.g., human PBMCs) to the desired density.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., 10x the DC50 for IRAK4 degradation) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Harvest cells and wash with cold PBS.
-
-
Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin (typically overnight at 37°C).
-
-
Peptide Labeling (for TMT-based quantification):
-
Label peptides from each condition with tandem mass tags (TMT) according to the manufacturer's instructions.
-
Combine labeled peptide samples.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between this compound treated and vehicle control samples.
-
Visualize the data using volcano plots and heatmaps.
-
Protocol 2: Validation of Potential Off-Target Hits
This protocol describes how to validate a potential off-target protein identified from a global proteomics screen.
-
Orthogonal Antibody-Based Detection:
-
Treat cells with this compound and a vehicle control as in the proteomics experiment.
-
Harvest cells and prepare lysates.
-
Perform Western blotting using a validated antibody specific to the potential off-target protein.
-
Quantify band intensities to confirm the degradation or change in abundance.
-
-
Targeted Proteomics (Parallel Reaction Monitoring - PRM):
-
Prepare samples as for the global proteomics experiment.
-
Develop a targeted PRM assay to specifically quantify peptides from the potential off-target protein and IRAK4.
-
This method offers higher sensitivity and specificity for quantifying specific proteins of interest.
-
-
Inactive Control Compound Treatment:
-
Synthesize or obtain an inactive analog of this compound that does not bind to the E3 ligase.
-
Treat cells with the inactive control at the same concentration as this compound.
-
Analyze protein levels by Western blot or targeted proteomics. A true off-target of the degrader mechanism should not be affected by the inactive control.
-
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: Experimental workflow for proteomics analysis of this compound.
Caption: Troubleshooting decision tree for unexpected proteomics results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: KT-474 & Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KT-474 in primary cell cultures. The focus is to help minimize cytotoxicity and ensure successful experimental outcomes.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Unexpected cytotoxicity can confound experimental results. This guide provides a systematic approach to identify the source of the issue and mitigate it.
Initial Steps:
-
Verify Experimental Parameters:
-
Compound Concentration: Double-check all calculations for this compound dilutions. An error in calculation is a common source of unexpectedly high concentrations.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your specific primary cells (typically <0.1%).
-
Cell Health: Confirm the viability and health of your primary cells before initiating treatment. Factors like passage number, confluency, and media quality can impact sensitivity.[1][2]
-
-
Perform a Dose-Response Curve:
-
To understand the cytotoxic potential of this compound in your specific cell model, it is crucial to determine the half-maximal cytotoxic concentration (CC50). This should be done in parallel with determining the half-maximal degradation concentration (DC50) for IRAK4.
-
Experimental Protocol: Determining CC50 and DC50 for this compound
Objective: To determine the concentration of this compound that causes 50% cell death (CC50) and the concentration that achieves 50% degradation of IRAK4 (DC50).
Methodology:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 1 pM to 10 µM).
-
Treatment:
-
For CC50 determination: Add the 2x this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
For DC50 determination: Treat a parallel set of plates with the same concentration range.
-
-
Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours). This may need to be optimized. For PROTACs targeting essential proteins, incubation times longer than 48 hours may lead to cytotoxicity.[3]
-
Analysis:
-
CC50: Assess cell viability using a suitable assay (see table below). Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to calculate the CC50 value.
-
DC50: Lyse the cells and quantify IRAK4 protein levels using an appropriate method like Western Blot or targeted mass spectrometry. Plot the percentage of remaining IRAK4 against the log of this compound concentration to determine the DC50.
-
Table 1: Recommended Cell Viability Assays
| Assay | Principle | Throughput | Notes |
| MTT/XTT | Measures metabolic activity via mitochondrial reductase enzymes. | High | Cost-effective and widely used. |
| CellTiter-Glo® (CTG) | Quantifies ATP, an indicator of metabolically active cells. | High | Highly sensitive luminescent assay. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells into the media. | Medium-High | Indicates membrane integrity loss (necrosis). |
| Annexin V/PI Staining | Differentiates between live, apoptotic, and necrotic cells via flow cytometry. | Low-Medium | Provides detailed information on the mode of cell death. |
| Cell Counting Kit-8 (CCK-8) | Uses a water-soluble tetrazolium salt to produce a colored formazan dye upon bioreduction in the presence of an electron carrier. | High | Ready-to-use solution for high-throughput screening.[] |
Logical Flow for Troubleshooting Cytotoxicity
References
Technical Support Center: Overcoming Resistance to KT-474-Mediated IRAK4 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with KT-474-mediated IRAK4 degradation, including potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a novel therapeutic modality designed to harness the body's own cellular machinery for targeted protein disposal.[3][4] this compound works by simultaneously binding to IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4][5] By removing the entire IRAK4 protein, this compound ablates both its kinase and scaffolding functions, offering a potential advantage over traditional kinase inhibitors that only block the active site.[6][7][8]
Q2: What are the potential advantages of IRAK4 degradation over inhibition?
Degrading IRAK4 with this compound offers several potential advantages over small molecule kinase inhibitors:
-
Elimination of both kinase and scaffolding functions: IRAK4's scaffolding role in the Myddosome complex is crucial for signaling, independent of its kinase activity. Degraders like this compound remove the entire protein, thus inhibiting both functions.[6][7][8]
-
Overcoming inhibitor resistance: Traditional kinase inhibitors can be rendered ineffective by mutations in the kinase domain that prevent drug binding. As degraders like this compound can bind to other sites on the target protein, they may still be effective against such mutants.
-
Catalytic activity: A single molecule of this compound can mediate the degradation of multiple IRAK4 molecules, potentially leading to a more sustained and profound biological effect at lower drug concentrations.[9]
Q3: Has clinical resistance to this compound been observed?
Phase I clinical trials of this compound in patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD) have shown robust IRAK4 degradation in blood and skin lesions with a favorable safety profile.[10][11] To date, there are no published clinical data detailing specific mechanisms of acquired resistance to this compound in patients. However, preclinical studies with other PROTACs that utilize the CRBN E3 ligase provide insights into potential resistance mechanisms.[12][13][14][15]
Q4: What are the theoretical mechanisms of resistance to this compound?
Based on preclinical studies with other CRBN-based PROTACs, potential mechanisms of resistance to this compound can be broadly categorized as:
-
Alterations in the E3 Ligase Machinery:
-
Mutations or loss of CRBN: Genomic alterations, such as mutations, deletions, or downregulation of CRBN, the gene encoding the E3 ligase Cereblon, can prevent this compound from recruiting the degradation machinery.[12][13][14][15] This is a commonly observed mechanism of acquired resistance to CRBN-based PROTACs in laboratory settings.
-
Mutations in other CRL4CRBN components: The CRL4CRBN complex consists of several proteins. Mutations or downregulation of other essential components of this complex could also impair its function and lead to resistance.
-
-
Target-Related Mechanisms (less common for PROTACs):
-
IRAK4 mutations: While less likely to be the primary driver of resistance to PROTACs compared to inhibitors, mutations in IRAK4 that prevent this compound binding could theoretically occur.
-
-
Compensatory Signaling Pathways:
-
Upregulation of parallel or downstream pathways: Cells may adapt to the loss of IRAK4 by upregulating other signaling pathways that can bypass the need for IRAK4 to promote survival and inflammation.
-
Non-canonical IRAK4 signaling: Recent research has identified a non-canonical, TLR/IL-1R-independent IRAK4-IRAK1 signaling pathway that can inhibit DNA damage-induced apoptosis.[16] While not a direct resistance mechanism to this compound's primary function, the existence of such alternative roles for IRAK4 could contribute to cell survival in certain contexts.
-
Troubleshooting Guides
Problem: Reduced or no IRAK4 degradation observed after this compound treatment in cell-based assays.
| Possible Cause | Recommended Action |
| 1. Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type. |
| 2. Low Expression of CRBN | Verify the expression level of CRBN in your cell line using Western blot or qPCR. Compare to a cell line with known sensitivity to CRBN-based PROTACs. |
| 3. Mutations in CRBN or other CRL4CRBN components | Sequence the CRBN gene in your cell line to check for mutations that could affect its function. Consider sequencing other key components of the CRL4CRBN complex if CRBN appears normal. |
| 4. Impaired Proteasome Function | As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If IRAK4 degradation is rescued, it indicates the ubiquitin-proteasome pathway is functional. |
| 5. High IRAK4 Synthesis Rate | Measure the rate of IRAK4 protein synthesis in your cells. A very high synthesis rate might overwhelm the degradation machinery. |
| 6. Experimental Artifacts | Ensure proper antibody validation for Western blotting and appropriate controls are included in your experiments. |
Problem: Development of acquired resistance to this compound in long-term cell culture experiments.
| Possible Cause | Recommended Action |
| 1. Downregulation of CRBN Expression | Analyze CRBN protein and mRNA levels in the resistant cell line compared to the parental, sensitive cell line. |
| 2. Acquired Mutations in CRBN | Sequence the CRBN gene in the resistant cell line to identify any acquired mutations. |
| 3. Upregulation of Compensatory Signaling Pathways | Perform RNA-sequencing or proteomic analysis to identify differentially expressed genes or proteins in resistant cells that may indicate the activation of bypass pathways. |
| 4. Selection of a Pre-existing Resistant Clone | If possible, perform single-cell cloning of the parental cell line to assess for pre-existing heterogeneity in this compound sensitivity. |
Experimental Protocols
Protocol 1: Assessment of CRBN Expression by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CRBN overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Sequencing of the CRBN Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and potentially resistant cells using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding exons and flanking intronic regions of the CRBN gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results to the reference CRBN sequence to identify any mutations.
Visualizations
Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: this compound induces IRAK4 degradation via the ubiquitin-proteasome system.
Caption: Overview of potential mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. kymeratx.com [kymeratx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 11. Kymera Announces Positive Results from Phase 1 Clinical Trial Evaluating this compound in Patients with HS and AD and Sanofi’s Decision to Advance this compound into Phase 2 Clinical Trials | Nasdaq [nasdaq.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A noncanonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of KT-474 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of KT-474 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[1][2]
Q2: What are the optimal conditions for long-term storage of this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be aliquoted and stored at low temperatures.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.[1][2]
Q3: How long can I store this compound stock solutions at different temperatures?
A3: The stability of this compound stock solutions is dependent on the storage temperature. The following table summarizes the recommended storage periods:
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1][3] |
| -20°C | Up to 1 month[1][2][3] |
| 4°C (in DMSO) | Up to 2 weeks[3] |
Q4: Should I store the powdered form of this compound differently?
A4: Yes, the powdered form of this compound has a longer shelf life. It can be stored at -20°C for up to 3 years.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound stock solutions.
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can be due to several factors. Follow these steps to troubleshoot:
-
Warm the solution: Gently warm the solution to 37°C for a short period and vortex to see if the precipitate redissolves.
-
Sonication: If warming is not sufficient, sonication can help to redissolve the compound.[1]
-
Check solvent quality: Ensure you have used high-quality, anhydrous DMSO. The presence of water can reduce solubility.[2]
-
Verify concentration: Confirm that the stock concentration does not exceed the solubility limit of this compound in DMSO (100 mg/mL).[1][2]
Q2: My experimental results are inconsistent when using a previously stored stock solution. What could be the cause?
A2: Inconsistent results may indicate degradation of the compound. Consider the following:
-
Storage duration: Verify that the storage time has not exceeded the recommended period for the given temperature (see FAQ Q3).
-
Freeze-thaw cycles: Repeated freezing and thawing can degrade the compound. It is highly recommended to use single-use aliquots to avoid this.[1][2]
-
Improper storage: Ensure the vial has been tightly sealed to prevent solvent evaporation and exposure to moisture.[3]
-
Preparation of working solutions: For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[1]
Q3: How should I prepare my working solution for in vivo experiments from a frozen stock?
A3: When preparing in vivo working solutions, it is important to ensure the compound remains in solution. A common protocol involves the sequential addition of co-solvents. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Always start with the clear stock solution in DMSO and then add the other solvents sequentially, mixing well after each addition.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Visual Guides
The following diagrams illustrate key processes related to the handling and mechanism of this compound.
Caption: Troubleshooting steps for addressing precipitation in this compound stock solutions.
Caption: General mechanism of this compound-mediated IRAK4 protein degradation.
References
Normalizing IRAK4 levels in control vs. KT-474 treated samples
This technical support center provides guidance for researchers working with the IRAK4 degrader, KT-474. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines for accurately normalizing IRAK4 protein levels between control and treated samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect IRAK4 levels?
A1: this compound is an orally bioavailable, heterobifunctional small molecule designed to specifically target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[1] Unlike traditional kinase inhibitors that only block the enzymatic activity of IRAK4, this compound recruits an E3 ubiquitin ligase to tag IRAK4 for destruction by the cell's proteasome system.[2][3] This mechanism eliminates both the kinase and the scaffolding functions of the IRAK4 protein, leading to a profound and sustained reduction in total IRAK4 protein levels.[2][4] Clinical studies have demonstrated that this compound can degrade IRAK4 by up to 98% in blood and normalize its overexpression in diseased tissues.[2][3][5]
Q2: Why is it critical to normalize IRAK4 levels when comparing control and this compound treated samples?
A2: Normalization is a crucial step in quantitative proteomics to correct for unavoidable technical variations between samples, ensuring that observed differences in protein levels are due to biological effects (i.e., the action of this compound) rather than experimental error.[6] Key sources of variability include:
-
Unequal sample loading: Minor inaccuracies in pipetting can lead to different amounts of total protein being loaded into each lane of a gel or well of a plate.
-
Inconsistent transfer efficiency: During Western blotting, the efficiency of protein transfer from the gel to the membrane can vary across the membrane.
-
Sample preparation differences: Variations can be introduced during cell lysis and protein extraction.
Proper normalization corrects for these discrepancies, allowing for an accurate comparison of IRAK4 abundance between untreated (control) and this compound treated samples.[7]
Q3: What are the recommended methods for measuring IRAK4 protein levels?
A3: Several well-established methods can be used to quantify IRAK4 protein levels. The choice depends on the required throughput, sensitivity, and available equipment.
-
Western Blot: A widely used technique for separating and identifying proteins. It allows for the assessment of protein size and relative abundance. It is a semi-quantitative method that relies on immunodetection with specific antibodies.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides a more quantitative measurement of a specific protein in a sample.[9] Sandwich ELISAs for IRAK4 are commercially available and offer high sensitivity and throughput.[10][11]
-
Mass Spectrometry (MS): A highly sensitive and specific method for protein identification and quantification.[12] It is considered a gold standard for quantitative proteomics and can provide absolute or relative quantification of IRAK4 levels. Studies have shown that MS is a more quantitative method for measuring IRAK4 degradation compared to others like flow cytometry.[3]
Q4: How should I normalize my data? What is the difference between using a housekeeping protein and total protein normalization?
A4: There are two primary methods for data normalization in Western blotting:
-
Housekeeping Proteins (HKPs): This traditional method involves probing for a protein like GAPDH, β-actin, or β-tubulin, assuming its expression is constant across all samples. However, a growing body of evidence shows that HKP expression can vary with experimental conditions, and their high abundance can lead to signal saturation, making them unreliable for accurate normalization.[7][13]
-
Total Protein Normalization (TPN): This is the currently recommended gold standard.[13] TPN involves quantifying the total amount of protein in each sample lane on the membrane using a protein stain (e.g., Ponceau S, Coomassie). The band intensity of your target protein (IRAK4) is then divided by the total protein intensity in that lane. This method is more accurate as it accounts for variations in both sample loading and transfer efficiency without relying on the expression of a single, potentially variable, protein.[7]
For ELISA and Mass Spectrometry, normalization is typically achieved by ensuring the initial protein concentration of all lysates is identical before starting the assay. This is done by performing a protein quantification assay (e.g., BCA or Bradford assay) on the lysates and adjusting the volumes accordingly.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on IRAK4 levels as reported in clinical and preclinical studies.
| Parameter | Cell/Tissue Type | Dosing | Result | Citation(s) |
| Max IRAK4 Reduction | Blood (PBMCs) | 50-200 mg (once daily) | Up to 98% mean reduction | [3][5] |
| IRAK4 Reduction | Blood (PBMCs) | 200 mg (twice weekly) | ~83% mean reduction at nadir | [3] |
| IRAK4 Degradation | Blood | Single doses of 600-1600 mg | ≥93% mean reduction | [14] |
| IRAK4 Normalization | Skin Lesions (HS & AD Patients) | 28 days of daily dosing | Overexpressed IRAK4 levels normalized to that of healthy volunteers | [14] |
| Concentration for 80% Reduction | Plasma | N/A | 4.1-5.3 ng/mL | [3] |
| In Vitro Degradation (DC50) | THP-1 cells (24h treatment) | N/A | 8.9 nM | [15] |
| In Vitro Degradation (DC50) | Human PBMCs (24h treatment) | N/A | 0.9 nM | [15] |
DC50: Half-maximal degradation concentration. HS: Hidradenitis Suppurativa. AD: Atopic Dermatitis. PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols & Workflows
Diagram: IRAK4 Signaling Pathway
Caption: The IRAK4 signaling cascade upon TLR/IL-1R activation.
Diagram: Experimental Workflow for IRAK4 Quantification
Caption: Workflow for quantifying IRAK4 levels in treated vs. control samples.
Protocol: Western Blot for Total IRAK4
This protocol describes the steps to evaluate the reduction of total IRAK4 protein following treatment with this compound in a human cell line such as THP-1.
Materials:
-
Cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-IRAK4[16]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Total protein stain (e.g., Ponceau S solution)
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density (e.g., 1 x 10^6 cells/mL).
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer. A typical loading amount is 20-30 µg of total protein per lane.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Total Protein Staining (for TPN):
-
After transfer, briefly wash the membrane in TBST.
-
Incubate the membrane with Ponceau S stain for 1-2 minutes.
-
Image the membrane to capture the total protein profile for each lane.
-
Destain the membrane with several washes of TBST until the red stain is completely gone.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for IRAK4 and the total protein for each lane using densitometry software.
-
Normalize the IRAK4 signal by dividing it by the corresponding total protein signal for that lane.
-
Protocol: ELISA for Total IRAK4
This protocol provides a general methodology for a sandwich ELISA to quantify total IRAK4. Always refer to the specific manufacturer's manual for the kit you are using.[9][10]
Materials:
-
IRAK4 ELISA Kit (containing pre-coated plate, detection antibody, standard, buffers, and substrate)
-
Cell lysates (prepared and quantified as in steps 1-3 of the Western Blot protocol)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by performing serial dilutions of the IRAK4 standard.
-
-
Assay Procedure:
-
Add 100 µL of the diluted standards and normalized samples to the appropriate wells of the pre-coated microplate.
-
Incubate for ~2.5 hours at room temperature.
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate to each well and incubate for ~30 minutes at room temperature in the dark. A blue color will develop.
-
Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
-
Data Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IRAK4 in your samples.
-
Troubleshooting Guide
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. researchgate.net [researchgate.net]
- 6. bigomics.ch [bigomics.ch]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. PathScan® Total IRAK4 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Human IRAK4 ELISA Kit (ab213472) | Abcam [abcam.com]
- 12. Inflammation protein quantification by multiple reaction monitoring mass spectrometry in lipopolysaccharide‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Navigating Preclinical Variability with KT-474: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively manage variability in animal models treated with KT-474, a potent and selective IRAK4 degrader. By understanding the sources of variability and implementing robust experimental practices, you can enhance the reproducibility and reliability of your preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable heterobifunctional small molecule that potently and selectively degrades Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase and scaffolding protein in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key drivers of innate immunity and inflammation.[3][4][5][6] By inducing the ubiquitination and subsequent proteasomal degradation of IRAK4, this compound effectively blocks downstream inflammatory signaling.[1] This mechanism of action, which eliminates both the kinase and scaffolding functions of IRAK4, is designed to provide a broader and more profound anti-inflammatory effect compared to traditional kinase inhibitors.[6]
Q2: What are the common sources of variability in animal models treated with orally administered compounds like this compound?
A2: Variability in in vivo studies with orally administered compounds can arise from several factors, broadly categorized as:
-
Drug Formulation and Administration: Inconsistent formulation, improper oral gavage technique leading to stress or inaccurate dosing, and variability in food and water consumption affecting absorption.
-
Animal Model Characteristics: Genetic differences between animals (even within the same strain), variations in age and weight, and differences in the microbiome can all contribute to variable drug exposure and response.
-
Environmental Factors: Stress from handling, housing conditions (e.g., cage density, location in the room), and the light-dark cycle can impact physiological responses and drug metabolism.
-
Experimental Procedures: Inconsistent timing of dosing and sample collection, as well as variability in endpoint assays (e.g., cytokine measurements), can introduce significant noise into the data.
Q3: How can I minimize variability in my this compound in vivo studies?
A3: To minimize variability, a multi-faceted approach is recommended:
-
Standardize Procedures: Ensure all personnel are thoroughly trained on and consistently follow standardized protocols for animal handling, dosing, and sample collection.
-
Control for Animal Characteristics: Use animals from a reputable supplier with a narrow age and weight range. Randomize animals into treatment groups based on body weight.
-
Optimize Dosing Technique: For oral gavage, ensure proper technique to minimize stress and ensure accurate delivery to the stomach. Consider refinements such as using flexible gavage tubes or precoating with a sucrose solution to improve animal cooperation.
-
Control Environmental Factors: Acclimatize animals to the facility and handling procedures for at least one week before the study. Maintain a consistent environment (temperature, humidity, light-dark cycle).
-
Refine Endpoint Analysis: For cytokine analysis, be aware of the inherent variability in these measurements. Use validated and standardized assays, and consider the timing of sample collection relative to dosing and peak compound exposure.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Oral Gavage Technique | - Ensure all technicians are proficient in the technique to minimize stress and ensure the full dose is delivered to the stomach. - Consider alternative, less stressful oral dosing methods if variability persists. |
| Variability in Food Consumption | - Standardize the fasting period before dosing. Fasting can reduce variability in gastric emptying and intestinal pH. - Ensure ad libitum access to water. |
| Formulation Issues | - Prepare fresh formulations for each experiment and ensure homogeneity. - Verify the concentration of the dosing solution. |
Issue 2: Inconsistent or variable pharmacodynamic effects (e.g., cytokine inhibition).
| Potential Cause | Troubleshooting Strategy |
| High Inter-Animal Variability in Immune Response | - Use a well-characterized, isogenic animal strain to minimize genetic variability. - Increase the number of animals per group to improve statistical power. |
| Timing of Sample Collection | - Collect samples at a consistent time point relative to this compound administration, considering the compound's pharmacokinetic profile. - Conduct a pilot study to determine the optimal time point for measuring the desired pharmacodynamic effect. |
| Variability in Cytokine Measurement | - Use a validated, high-quality assay kit and follow the manufacturer's instructions precisely. - Minimize freeze-thaw cycles of samples. - Run all samples from a single experiment on the same plate to reduce inter-assay variability.[7][8] |
Quantitative Data Summary
While specific preclinical animal data with measures of variability for this compound are not extensively published, data from a Phase 1 clinical trial in healthy volunteers demonstrates the potent and consistent IRAK4 degradation achieved with this compound.
Table 1: Mean IRAK4 Reduction in Peripheral Blood Mononuclear Cells (PBMCs) of Healthy Volunteers After Single Doses of this compound
| Dose | Mean IRAK4 Reduction (%) |
| 600 mg | ≥93 |
| 1000 mg | ≥93 |
| 1600 mg | ≥93 |
Data from a Phase 1 clinical trial in healthy volunteers.[9]
Table 2: Mean IRAK4 Reduction in PBMCs of Healthy Volunteers After 14 Daily Doses of this compound
| Dose | Mean IRAK4 Reduction (%) |
| 50 mg | ≥95 |
| 100 mg | ≥95 |
| 200 mg | ≥95 |
Data from a Phase 1 clinical trial in healthy volunteers.[9]
Experimental Protocols
Generalized Protocol for an In Vivo Efficacy Study of this compound in a Mouse Model of Inflammation
-
Animal Model: Utilize a relevant and well-characterized mouse model of inflammation (e.g., LPS-induced systemic inflammation, imiquimod-induced psoriasis model).
-
Animals: Use age- and weight-matched male or female mice from an isogenic strain (e.g., C57BL/6). Acclimatize animals for at least one week prior to the experiment.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is a homogenous suspension.
-
Dosing: Administer this compound or vehicle orally (p.o.) via gavage at a consistent time each day. Dose volumes should be based on individual animal body weights.
-
Inflammatory Challenge: Induce inflammation at a specified time relative to this compound administration.
-
Endpoint Analysis:
-
Pharmacokinetics: Collect blood samples at various time points post-dose to determine plasma concentrations of this compound.
-
Pharmacodynamics:
-
Collect tissues of interest (e.g., spleen, skin) to measure IRAK4 protein levels by Western blot or other quantitative methods.
-
Collect blood to measure levels of relevant cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay.
-
-
Efficacy: Measure relevant disease-specific endpoints (e.g., clinical scores, paw swelling, ear thickness).
-
-
Data Analysis: Analyze data using appropriate statistical methods to compare treatment groups and assess variability.
Visualizations
Caption: IRAK4 Signaling Pathway and Mechanism of Action of this compound.
Caption: General Experimental Workflow for a this compound In Vivo Study.
Caption: Troubleshooting Decision Tree for Managing Variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kymeratx.com [kymeratx.com]
- 6. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KT-474 Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the bioavailability of the IRAK4 degrader, KT-474, in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable, heterobifunctional small molecule that operates as a proteolysis-targeting chimera (PROTAC).[1][2][3] It selectively targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation by the ubiquitin-proteasome system.[4] By inducing the degradation of IRAK4, this compound effectively blocks inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are implicated in various immune-inflammatory diseases.[4][5] This mechanism of action, which eliminates both the kinase and scaffolding functions of IRAK4, is considered potentially superior to traditional kinase inhibition.[5]
Q2: What are the known challenges affecting the oral bioavailability of PROTACs like this compound?
A2: PROTAC molecules, including this compound, often exhibit physicochemical properties that challenge oral bioavailability. These include a high molecular weight, poor aqueous solubility, and low cell permeability, which can deviate from Lipinski's Rule of Five.[6][7] These characteristics can lead to poor absorption and first-pass metabolism, thereby limiting systemic exposure after oral administration.[6]
Q3: What preclinical pharmacokinetic properties of this compound have been reported?
A3: Preclinical and Phase 1 clinical studies have provided insights into the pharmacokinetic profile of this compound. After oral administration, this compound shows delayed absorption and prolonged elimination.[8][9] Plasma exposure has been observed to increase in a less than dose-proportional manner.[8][9] A significant food effect has been noted, with administration alongside a high-fat meal substantially increasing exposure.[8][9]
Q4: How does food impact the bioavailability of this compound?
A4: Clinical data indicates a significant food effect on the bioavailability of this compound. When administered with a high-fat meal, the plasma exposure of this compound was observed to increase by up to 2.57-fold.[8][9] This suggests that co-administration with food may enhance its absorption, a strategy that has been employed in clinical trials for other PROTACs as well.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low oral bioavailability in animal models. | Poor aqueous solubility of this compound. | - Formulation Optimization: Utilize solubility-enhancing excipients. A preclinical formulation reported for this compound consists of 20% HP-β-CD in water.[11] - Co-administration with a high-fat meal: Mimic clinical observations by administering this compound with a high-fat meal to potentially improve absorption.[8][9] |
| Low cell permeability. | - Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2 or PAMPA) to quantify the permeability of your this compound formulation.[12] - Structural Modification (if feasible): For medicinal chemists, consider linker modifications or the introduction of intramolecular hydrogen bonds to reduce polarity and molecular size.[10] | |
| High first-pass metabolism. | - Metabolic Stability Assays: Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes from the preclinical species being used. - Prodrug Strategy: While more complex, a prodrug approach could be explored to mask metabolically liable sites.[6][10] | |
| High variability in plasma exposure between animals. | Inconsistent dosing or formulation instability. | - Ensure Homogeneous Formulation: Properly sonicate or vortex the formulation before each administration to ensure a uniform suspension. - Standardize Dosing Procedure: Use precise oral gavage techniques and ensure consistent volumes are administered relative to animal body weight. |
| Differences in food consumption. | - Fasting Protocol: Implement a consistent fasting period for all animals before dosing to minimize variability from food effects. - Controlled Feeding: If co-administering with food, ensure all animals consume a similar amount of the specified meal. | |
| Difficulty in achieving target IRAK4 degradation in vivo. | Insufficient plasma exposure. | - Dose Escalation Study: Conduct a dose-escalation study to determine the plasma concentration of this compound required to achieve the desired level of IRAK4 degradation. Plasma concentrations of 4.1–5.3 ng/mL have been shown to yield 80% IRAK4 reduction in humans.[8] - Optimize Formulation and Dosing Regimen: Implement the strategies mentioned above to improve bioavailability and consider multiple daily dosing to maintain therapeutic concentrations. |
Data Presentation
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Study Population | Formulation/Condition | Source |
| Oral Bioavailability (F) | Not explicitly stated in preclinical studies, but oral activity is confirmed. | Preclinical models | 20% HP-β-CD in water | [11] |
| Time to Maximum Concentration (Tmax) | Delayed absorption | Healthy Volunteers | Single and multiple doses | [8][9] |
| Food Effect (AUC) | Up to 2.57-fold increase | Healthy Volunteers | With high-fat meal | [8][9] |
| Accumulation | 3- to 4-fold | Healthy Volunteers | After 7 days of daily dosing | [8][9] |
| Urinary Excretion | < 1% | Healthy Volunteers | Single dose | [8][9] |
| Plasma Concentration for 80% IRAK4 Reduction | 4.1–5.3 ng/mL | Healthy Volunteers | N/A | [8] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
-
Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice). House animals in a controlled environment with a 12-hour light/dark cycle.
-
Formulation Preparation:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate).
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the desired concentration (final DMSO concentration should be low, e.g., <1%).
-
Add the donor solution to the wells of the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.
-
Compare the permeability of this compound to known high and low permeability compounds.
-
Visualizations
Caption: IRAK4 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for Improving Oral Bioavailability.
Caption: Troubleshooting Logic for Low Bioavailability Issues.
References
- 1. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of this compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison: IRAK4 Degrader KT-474 Versus Kinase Inhibitor PF-06650833
An Objective Guide for Researchers and Drug Development Professionals on the In Vitro Efficacy of Two Key IRAK4-Targeting Molecules.
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, playing a pivotal role in inflammatory pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Consequently, IRAK4 is a prime therapeutic target for a spectrum of autoimmune and inflammatory diseases. This guide provides a comparative in vitro analysis of two prominent molecules targeting IRAK4: KT-474, a proteolysis-targeting chimera (PROTAC) designed to degrade IRAK4, and PF-06650833 (Zimlovisertib), a small-molecule kinase inhibitor.
This compound represents a novel therapeutic modality that harnesses the ubiquitin-proteasome system to eliminate the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[2][3] In contrast, PF-06650833 is designed to selectively inhibit the kinase activity of IRAK4.[4][5] This guide presents a detailed comparison of their in vitro efficacy, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their discovery and development programs.
Quantitative Efficacy Comparison
The in vitro potency of this compound and PF-06650833 has been evaluated in various cell-based assays. The following tables summarize the key quantitative data for each molecule.
Table 1: this compound In Vitro Degradation and Functional Efficacy
| Parameter | Cell Line | Value | Citation |
| DC₅₀ (IRAK4 Degradation) | THP-1 | 8.9 nM | [6] |
| Human PBMCs | 0.9 nM | [6] | |
| Dₘₐₓ (IRAK4 Degradation) | THP-1 | 66.2% | [6] |
| Human PBMCs | 101.3% | [6] | |
| IC₅₀ (IL-6 Inhibition) | Human Immune Cells (LPS-stimulated) | 0.8 nM | [7] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: PF-06650833 In Vitro Inhibition Efficacy
| Parameter | Assay Type | Value | Citation |
| IC₅₀ (Kinase Activity) | Cell-free | 0.2 nM | [5][8] |
| IC₅₀ (Kinase Activity) | In vitro Kinase Assay | 0.52 nM | [9] |
| IC₅₀ (TNF Release) | Human PBMCs (R848-stimulated) | 2.4 nM | [4][5][10] |
| IC₅₀ (Cytokine Release) | Human Whole Blood | 8.8 nM | [4][10] |
IC₅₀: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells; TNF: Tumor Necrosis Factor.
A key differentiator observed in preclinical studies is the durability of the pharmacological effect. In a washout experiment, the inhibitory effect of this compound on IL-6 production was sustained after the compound was removed, whereas the effect of PF-06650833 was lost, highlighting the potential for a longer duration of action with the degrader modality.[2]
Signaling Pathway and Mechanism of Action
Both this compound and PF-06650833 target IRAK4, a central kinase in the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Activation of these receptors leads to the formation of the Myddosome complex, where IRAK4 plays a crucial role in activating downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn drive the production of pro-inflammatory cytokines.[11] this compound induces the degradation of the entire IRAK4 protein, thus blocking both its enzymatic and structural (scaffolding) functions. PF-06650833, on the other hand, only inhibits its kinase activity.
Caption: IL-1R/TLR signaling pathway mediated by IRAK4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize IRAK4-targeting compounds.
IRAK4 Degradation Assay (for this compound)
This protocol describes the quantification of IRAK4 protein levels in cells following treatment with a degrader compound, commonly assessed by Western Blot or Homogeneous Time-Resolved Fluorescence (HTRF).
Caption: General workflow for an IRAK4 degradation assay.
1. Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at an appropriate density in 6-well or 96-well plates.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities to determine the percentage of IRAK4 degradation relative to the vehicle control.
5. HTRF Assay:
-
In a 384-well plate, add cell lysate, followed by a pair of HTRF antibodies specific for IRAK4 (e.g., one labeled with a Europium cryptate donor and the other with a d2 acceptor).
-
Incubate the plate at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665/620) is proportional to the amount of IRAK4 protein.
IRAK4 Kinase Inhibition Assay (for PF-06650833)
This protocol describes a method to measure the ability of a compound to inhibit the kinase activity of IRAK4, often using a luminescence-based ADP detection assay.
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Dilute the IRAK4 enzyme and its substrate (e.g., myelin basic protein) in the kinase buffer.
-
Prepare a serial dilution of PF-06650833 in the kinase buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the diluted PF-06650833 or vehicle control.
-
Add the diluted IRAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit, such as ADP-Glo™ Kinase Assay.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a microplate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
LPS-Stimulated Cytokine Release Assay
This protocol is used to assess the functional effect of IRAK4 targeting by measuring the inhibition of pro-inflammatory cytokine production in immune cells.
1. Cell Isolation and Culture:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[9]
-
Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound, PF-06650833, or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plate for a further period (e.g., 16-24 hours) at 37°C and 5% CO₂.[12]
3. Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.[13]
4. Data Analysis:
-
Generate a standard curve from the cytokine standards.
-
Calculate the concentration of the cytokine in each sample.
-
Determine the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log-transformed compound concentration.
Conclusion
The in vitro data presented in this guide demonstrates that both this compound and PF-06650833 are highly potent molecules that effectively target IRAK4. This compound, through its degradation mechanism, offers the potential for a more profound and durable inhibition of the IRAK4 signaling pathway by eliminating the entire protein, which may translate to enhanced efficacy in vivo. PF-06650833 is a potent and selective kinase inhibitor that has demonstrated robust inhibition of inflammatory responses in various preclinical models. The choice between a degrader and a kinase inhibitor will depend on the specific therapeutic goals, the desired duration of action, and the particular disease context. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other IRAK4-targeting agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bmgrp.com [bmgrp.com]
- 3. raybiotech.com [raybiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. advisains.id [advisains.id]
A Comparative Analysis of KT-474 and Tofacitinib for Atopic Dermatitis Research
In the landscape of therapeutic development for atopic dermatitis (AD), two molecules, KT-474 and tofacitinib, represent distinct and promising approaches to modulating the inflammatory cascades that drive this chronic skin condition. This guide provides a detailed comparison of their mechanisms of action, preclinical and clinical data, and the signaling pathways they target, offering researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation.
Mechanism of Action: A Tale of Two Pathways
This compound: Targeting the Myddosome with IRAK4 Degradation
This compound is a first-in-class, orally bioavailable heterobifunctional degrader that selectively targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[1][2][3] IRAK4 is a critical scaffolding and kinase protein in the myddosome complex, which mediates signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[4][5][6] By inducing the ubiquitination and subsequent proteasomal degradation of IRAK4, this compound effectively abolishes both its kinase and non-catalytic scaffolding functions.[2][7] This leads to a broad anti-inflammatory effect by inhibiting the activation of downstream signaling pathways, including NF-κB and MAP kinases, and subsequent production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, IL-1β, IL-33, and IL-36.[7][8] This mechanism is believed to offer a more comprehensive inhibition of the TLR/IL-1R pathway compared to kinase inhibitors alone.[4][7]
Tofacitinib: Inhibiting Cytokine Signaling via JAK Inhibition
Tofacitinib is a small molecule inhibitor of Janus kinases (JAKs), with a preference for JAK1 and JAK3.[9][10] The JAK-STAT signaling pathway is a crucial intracellular cascade for a multitude of cytokines and growth factors implicated in the pathogenesis of AD, including those involved in Th1, Th2, and Th17 immune responses.[11][12][13] Key cytokines in AD, such as IL-4, IL-5, IL-13, and IL-31, rely on JAK-STAT signaling to exert their effects.[12][14] By blocking the phosphorylation and activation of STATs, tofacitinib effectively dampens the cellular responses to these pro-inflammatory signals, thereby reducing inflammation, pruritus, and skin barrier dysfunction associated with AD.[9][15]
Signaling Pathway Diagrams
Preclinical and Clinical Data
This compound
Preclinical studies demonstrated the superiority of this compound over a small molecule IRAK4 kinase inhibitor in various in vitro and in vivo models of inflammation.[3][4] It showed broad anti-inflammatory activity in models driven by IL-1 family cytokines and Th17 cells.[4]
A Phase 1 clinical trial (NCT04772885) in healthy volunteers and patients with moderate to severe AD and hidradenitis suppurativa (HS) has provided initial proof-of-concept for this compound.[2][16][17] The study demonstrated robust and sustained degradation of IRAK4 in both blood and skin lesions.[2][18] This was associated with a reduction in disease-relevant inflammatory biomarkers and clinical improvement in skin lesions and symptoms.[2][19] The treatment was generally well-tolerated with no drug-related infections reported.[2][19] Phase 2 trials in both AD and HS are ongoing.[16][19][20]
| This compound Phase 1 Trial Data | |
| Study Design | Randomized, double-blind, placebo-controlled in healthy volunteers; open-label in patients.[2] |
| Population | 105 healthy volunteers and 21 patients with moderate to severe AD or HS.[2][17] |
| Dosage | Single doses up to 1600 mg and daily doses up to 200 mg for 14 days in healthy volunteers; daily dosing for 28 days in patients.[2][16] |
| Pharmacodynamics | Mean IRAK4 degradation of ≥93% after single doses of 600-1600 mg and ≥95% after 14 daily doses of 50-200 mg in healthy volunteers.[2][16][17] |
| Efficacy | Reduction of inflammatory biomarkers in blood and skin of patients, associated with improvement in skin lesions and symptoms.[2][19] |
| Safety | Generally safe and well-tolerated; no serious adverse events, drug-related infections, or discontinuations due to adverse events.[2][19] |
Tofacitinib
Tofacitinib, primarily studied in its topical formulation for AD, has demonstrated efficacy in several clinical trials. It is a JAK inhibitor that affects signaling pathways of interleukins such as IL-4, IL-5, and IL-31, which are involved in the immune response leading to inflammation.[14]
A Phase 2a randomized, double-blind, vehicle-controlled trial (NCT02001181) evaluated 2% tofacitinib ointment in adults with mild-to-moderate AD.[21][22][23][24] The study met its primary endpoint, showing a significant reduction in the Eczema Area and Severity Index (EASI) score at week 4 compared to vehicle.[21][22] Improvements in pruritus were observed as early as day 2.[21][22] A subsequent Phase 3 trial confirmed the efficacy and safety of 2% tofacitinib ointment compared to pimecrolimus cream in adults with mild-to-moderate AD.[25] Oral tofacitinib has also shown efficacy in refractory moderate to severe AD in smaller studies.[10]
| Tofacitinib (Topical 2%) Phase 2a Trial Data | |
| Study Design | 4-week, randomized, double-blind, vehicle-controlled.[21][22] |
| Population | 69 adults with mild-to-moderate AD.[21][22] |
| Dosage | 2% tofacitinib ointment applied twice daily.[21][22] |
| Primary Endpoint | Mean percentage change from baseline in EASI score at week 4.[21] |
| Efficacy | -81.7% mean reduction in EASI for tofacitinib vs. -29.9% for vehicle (P < 0.001).[14][21][26] |
| Significant improvements in Physician's Global Assessment (PGA) and Body Surface Area (BSA).[21][26] | |
| Rapid reduction in pruritus.[14][21] | |
| Safety | Generally similar safety and local tolerability to vehicle.[21][22] |
Experimental Protocols
This compound Phase 1 Trial (NCT04772885) Methodology
The Phase 1 trial was a two-part study. The first part was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy adult volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2] The second part was an open-label cohort of patients with moderate to severe atopic dermatitis or hidradenitis suppurativa who received daily oral doses of this compound for 28 days.[2] The primary objective was to assess safety and tolerability. Secondary objectives included pharmacokinetics, pharmacodynamics (IRAK4 degradation in peripheral blood mononuclear cells and skin biopsies), and clinical activity.[2][17]
Tofacitinib Phase 2a Trial (NCT02001181) Methodology
This was a 4-week, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[21][22] Sixty-nine adults with mild-to-moderate atopic dermatitis were randomized in a 1:1 ratio to receive either 2% tofacitinib ointment or a matching vehicle ointment, applied twice daily to affected areas.[21][22] The primary efficacy endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.[21] Secondary endpoints included the proportion of patients with a Physician's Global Assessment (PGA) of 'clear' or 'almost clear', change in body surface area (BSA) affected, and patient-reported pruritus.[21][22] Safety and local tolerability were monitored throughout the study.[21]
Experimental Workflow Diagram
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. researchgate.net [researchgate.net]
- 3. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 4. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 5. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Real-World Efficacy and Safety of Oral Tofacitinib in Patients with Refractory Moderate to Severe Atopic Dermatitis: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 12. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Topical tofacitinib shows promise in atopic dermatitis | MDedge [mdedge.com]
- 15. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 16. Kymera’s protein degrader starts Phase II trial in atopic dermatitis [clinicaltrialsarena.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. dermatologytimes.com [dermatologytimes.com]
- 19. Kymera Therapeutics Announces First Patient Dosed in Phase 2 Atopic Dermatitis Clinical Trial of this compound (SAR444656), a First-in-Class, Investigational IRAK4 Degrader, Generating a $15 Million Payment from Sanofi | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 20. Kymera Expands this compound HS and AD Phase 2 Studies After Safety and Efficacy Review [synapse.patsnap.com]
- 21. Topical tofacitinib for atopic dermatitis: a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Pfizer Announces 12 Presentations Including New Research Data on Tofacitinib for Chronic Plaque Psoriasis and Atopic Dermatitis at World Congress of Dermatology | Pfizer [pfizer.com]
- 24. Topical tofacitinib for atopic der ... | Article | H1 Connect [archive.connect.h1.co]
- 25. researchgate.net [researchgate.net]
- 26. Topical tofacitinib for atopic der ... | Article | H1 Connect [archive.connect.h1.co]
KT-474 Clinical Trial Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the clinical trial data for KT-474, an investigational IRAK4 degrader. It objectively compares its performance with alternative therapies and includes supporting experimental data to inform research applications.
This compound is a first-in-class, orally bioavailable, targeted protein degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] By triggering the ubiquitination and subsequent proteasomal degradation of IRAK4, this compound removes both the kinase and scaffolding functions of the protein.[2][3] This mechanism of action is distinct from IRAK4 kinase inhibitors, which only block the kinase function.[2] IRAK4 is a critical signaling node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways, which are implicated in various inflammatory and autoimmune diseases.[4][5] Phase 1 clinical trials have evaluated this compound in healthy volunteers and in patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD).[1][6]
Comparative Analysis of this compound and Alternative Therapies
This section provides a comparative overview of this compound against an IRAK4 kinase inhibitor (PF-06650833) and standard-of-care biologics for hidradenitis suppurativa and atopic dermatitis.
Table 1: Comparison of Mechanism of Action and Key Efficacy Data
| Therapeutic Agent | Mechanism of Action | Indication(s) in Trials | Key Efficacy/Pharmacodynamic Data |
| This compound | IRAK4 Protein Degrader | Hidradenitis Suppurativa (HS), Atopic Dermatitis (AD) | - >90% IRAK4 degradation in blood and skin.[6]- Significant reduction of multiple inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β, IL-8).- Normalization of overexpressed IRAK4 in skin lesions of HS and AD patients.[1] |
| PF-06650833 | IRAK4 Kinase Inhibitor | Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE) | - Inhibition of inflammatory responses in preclinical models.[7]- Reduction of interferon (IFN) gene signature in healthy volunteers.[8]- Sustained decrease in serum high-sensitivity C-reactive protein (hs-CRP). |
| Adalimumab | TNF-α Inhibitor | Hidradenitis Suppurativa (HS) | - HiSCR achieved in 49% of patients on weekly dosing at 16 weeks.[9]- Reduction in inflammatory lesions.[10] |
| Secukinumab | IL-17A Inhibitor | Hidradenitis Suppurativa (HS), Atopic Dermatitis (AD) | - HiSCR achieved in a higher percentage of patients compared to placebo in HS.- Investigated for efficacy in AD. |
| Bimekizumab | IL-17A and IL-17F Inhibitor | Hidradenitis Suppurativa (HS) | - HiSCR achieved in 48-52% of patients at 16 weeks.[4][11]- Reduces inflammatory response by targeting two key cytokines.[4][12] |
| Dupilumab | IL-4 and IL-13 Inhibitor | Atopic Dermatitis (AD) | - Significant improvements in EASI scores.[13]- Reduction in serum levels of IL-12p70, IL-13, IL-21, IFN-γ, and TNF-α.[14] |
Table 2: Quantitative Comparison of Cytokine Inhibition
| Cytokine | This compound (% Inhibition in ex vivo stimulated whole blood) | PF-06650833 (Observed Effect) | Adalimumab (Observed Effect in HS) | Dupilumab (Observed Effect in AD) |
| TNF-α | Up to 97% | Effective inhibition in preclinical models | Direct Target | Significant decrease |
| IL-6 | Up to 97% | Not specified | Not specified | Not detected |
| IL-1β | Up to 97% | Not specified | Not specified | Not specified |
| IL-8 (CXCL8) | Up to 97% | Not specified | Greater reduction in super-responders | Not specified |
| IFN-γ | Up to 97% | Reduced gene signature | Not specified | Significant decrease |
| IL-12p70 | Not specified | Not specified | Not specified | Significant decrease |
| IL-13 | Not specified | Not specified | Not specified | Direct Target, significant decrease |
| IL-17 | Not specified | Not specified | Not a direct target | Not specified |
| IL-21 | Not specified | Not specified | Not specified | Significant decrease |
Experimental Protocols
Measurement of IRAK4 Protein Degradation by Mass Spectrometry
Objective: To quantify the percentage of IRAK4 protein degradation in peripheral blood mononuclear cells (PBMCs) and skin biopsies following this compound administration.
Methodology:
-
Sample Collection: Whole blood samples are collected from trial participants at specified time points. Skin biopsies are obtained from lesions in patients with HS and AD.
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Protein Extraction and Digestion: Total protein is extracted from isolated PBMCs and homogenized skin biopsies. Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Stable Isotope-Labeled (SIL) Peptide Standard: A synthetic peptide corresponding to a unique sequence of IRAK4, containing stable, heavy-isotope labeled amino acids, is spiked into each sample at a known concentration. This serves as an internal standard for absolute quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by LC-MS/MS. The liquid chromatography system separates the peptides, which are then ionized and introduced into the mass spectrometer.
-
Quantification: The mass spectrometer is set to monitor the specific mass-to-charge ratios of the native (from the sample) and the heavy-labeled (internal standard) IRAK4 peptides. The ratio of the peak areas of the native to the SIL peptide is used to calculate the absolute amount of IRAK4 protein in the sample.
-
Data Analysis: The percentage of IRAK4 degradation is calculated by comparing the amount of IRAK4 protein at post-dose time points to the baseline (pre-dose) levels.
Ex Vivo Whole Blood Cytokine Stimulation Assay
Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of inflammatory cytokine production in response to TLR agonists.
Methodology:
-
Whole Blood Collection: Venous blood is collected from trial participants into tubes containing an anticoagulant (e.g., heparin).
-
Stimulation: Aliquots of whole blood are stimulated ex vivo with Toll-like receptor (TLR) agonists. Common stimulants used in the this compound trials include lipopolysaccharide (LPS) to stimulate TLR4 and R848 to stimulate TLR7/8. A negative control (unstimulated) sample is also included.
-
Incubation: The blood samples are incubated for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator to allow for cytokine production and secretion into the plasma.
-
Plasma Separation: After incubation, the samples are centrifuged to separate the plasma from the blood cells.
-
Cytokine Measurement: The concentrations of a panel of inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, IL-8, IFN-γ) in the plasma supernatant are measured using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).
-
Data Analysis: The levels of cytokines in the stimulated samples are compared between pre-dose and post-dose time points to determine the percentage of inhibition of cytokine production due to this compound treatment.
Visualizations
Caption: IRAK4 Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Phase 1 Data: Kymera Therapeutics’ IRAK4 Degrader Shows Promise in AD, HS - - PracticalDermatology [practicaldermatology.com]
- 2. Spotlight on adalimumab in the treatment of active moderate-to-severe hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. Adalimumab Improves Life Quality For Hidradenitis Suppurativa Patients | MDedge [mdedge.com]
- 10. AbbVie Presents Phase II Data Evaluating the Efficacy of HUMIRA® (adalimumab) in Patients with Hidradenitis Suppurativa (HS), a Chronic Inflammatory Skin Disease [prnewswire.com]
- 11. Bimekizumab for Hidradenitis Suppurativa: Pathophysiology and Promising Interventions | MDedge [mdedge.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Phase III dupilumab data show significant improvements in atopic dermatitis | MDedge [ma1.mdedge.com]
- 14. academic.oup.com [academic.oup.com]
Unveiling the Selectivity of KT-474: A Proteomics-Driven Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of KT-474, a clinical-stage IRAK4 degrader, with alternative IRAK4-targeted approaches, supported by experimental data from proteomics analysis.
This compound is a heterobifunctional small molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to the innate immune response and implicated in a variety of autoimmune and inflammatory diseases.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity of their target, this compound is designed to eliminate the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[1][4][5][6] This dual-action mechanism is hypothesized to offer a more profound and durable therapeutic effect.
Proteomic Profiling of this compound Reveals High Selectivity
To assess the selectivity of this compound, a comprehensive, unbiased proteomics study was conducted using tandem mass tag (TMT) based quantitative mass spectrometry.[7] This powerful technique allows for the simultaneous identification and quantification of thousands of proteins in a sample, providing a global view of a drug's impact on the proteome.
In a key study, human peripheral blood mononuclear cells (PBMCs) were treated with 300 nM of this compound (a concentration approximately 10 times its half-maximal degradation concentration, or DC90) for 24 hours. The results of this analysis were striking: IRAK4 was the only protein out of the thousands quantified to be significantly degraded. [7] This demonstrates the exceptional selectivity of this compound for its intended target.
To further investigate potential off-target effects, particularly on known substrates of the E3 ligase cereblon (CRBN) which this compound utilizes, the experiment was repeated in human induced pluripotent stem cells (iPSCs). This cell line expresses a broader range of proteins, including additional immunomodulatory imide drug (IMiD) substrates of CRBN. Even in this expanded proteome, this compound did not induce the degradation of these known off-target substrates, such as SALL4.[7]
The high selectivity of this compound is a critical attribute, as off-target protein degradation could lead to unintended and potentially toxic side effects. The proteomics data provides strong evidence that this compound's mechanism of action is precisely targeted to IRAK4.
Comparison with an IRAK4 Kinase Inhibitor: PF-06650833
A primary alternative to targeted protein degradation is enzymatic inhibition. PF-06650833 is a potent and selective small-molecule inhibitor of IRAK4's kinase activity.[8][9] While both this compound and PF-06650833 target IRAK4, their mechanisms of action and, consequently, their selectivity profiles are fundamentally different.
The selectivity of PF-06650833 has been assessed using methods like the ActivX ATP occupancy assay, which measures the ability of a compound to compete with an ATP probe for binding to a panel of kinases.[8] In these assays, PF-06650833 demonstrated high selectivity for IRAK4 over other kinases.[8]
However, it is crucial to note that this method only assesses binding to the kinase active site. It does not provide a global view of all potential protein interactions or off-target effects within a cell. In contrast, the proteomics approach used for this compound provides a comprehensive and unbiased assessment of changes in protein abundance across the entire proteome.
Functionally, the degradation of IRAK4 by this compound has been shown to be superior to kinase inhibition by PF-06650833 in blocking downstream inflammatory signaling.[6] This is attributed to the elimination of IRAK4's scaffolding function, which remains intact in the presence of a kinase inhibitor.
Quantitative Data Summary
The following table summarizes the key selectivity and potency data for this compound and PF-06650833.
| Parameter | This compound (Degrader) | PF-06650833 (Kinase Inhibitor) | Data Source |
| Selectivity Assessment Method | TMT-based Quantitative Proteomics | ActivX ATP Occupancy Assay | [7][8] |
| Primary Target | IRAK4 Degradation | IRAK4 Kinase Inhibition | [7][8] |
| Proteome-wide Selectivity | Highly selective; only IRAK4 degraded | Not assessed by proteomics | [7] |
| Off-Target Kinase Inhibition | Not applicable (degrader) | Highly selective for IRAK4 over other kinases | [8] |
| Cellular Potency (IRAK4) | DC50 in PBMCs: ~1.5 nM | IC50 in cell-based assays: nanomolar range | [7][8] |
Experimental Protocols
A detailed protocol for the TMT-based quantitative proteomics analysis used to assess this compound selectivity is outlined below.
TMT-Based Quantitative Proteomics Protocol for this compound Selectivity
1. Cell Culture and Treatment:
-
Human PBMCs are cultured under standard conditions.
-
Cells are treated with either DMSO (vehicle control) or 300 nM this compound for 24 hours.
2. Cell Lysis and Protein Extraction:
-
Cells are harvested and washed with PBS.
-
Cell pellets are lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Protein concentration is determined using a BCA assay.
3. Protein Digestion:
-
Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
Proteins are digested overnight with trypsin to generate peptides.
4. Tandem Mass Tag (TMT) Labeling:
-
Peptides from each condition (DMSO and this compound treated) are labeled with distinct TMT isobaric tags. This allows for the samples to be multiplexed and analyzed together.
5. Peptide Fractionation:
-
The labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
6. LC-MS/MS Analysis:
-
Each fraction is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
MS1 scans are used to measure the precursor ion intensity, and MS2/MS3 scans are used for peptide sequencing and quantification of the TMT reporter ions.
7. Data Analysis:
-
The raw mass spectrometry data is processed using a software suite like Proteome Discoverer or MaxQuant.
-
Peptides and proteins are identified by searching the data against a human protein database.
-
The TMT reporter ion intensities are used to calculate the relative abundance of each protein between the this compound and DMSO treated samples.
-
Statistical analysis is performed to identify proteins that show a significant change in abundance upon this compound treatment.
Visualizing the Pathway and Workflow
To better understand the context of this compound's action and the experimental approach, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and this compound Mechanism.
Caption: TMT-Based Proteomics Experimental Workflow.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. kymeratx.com [kymeratx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinome-wide Scan of KT-474: A Comparative Analysis of Off-Target Kinase Binding
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the off-target binding profile of the IRAK4 degrader KT-474 against alternative kinase inhibitors, supported by experimental data.
This compound is a first-in-class, orally bioavailable targeted protein degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune system. Unlike traditional kinase inhibitors that block the enzyme's activity, this compound is designed to induce the degradation and removal of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][2] This novel mechanism of action suggests a potential for a more profound and durable therapeutic effect in a range of inflammatory and autoimmune diseases.[1][2] A key aspect of the preclinical characterization of any new therapeutic candidate is a thorough assessment of its selectivity and potential for off-target interactions. This guide provides a comparative analysis of the kinome-wide binding profile of this compound, with a focus on its off-target kinase interactions.
Comparative Kinome-wide Selectivity
To assess its selectivity, this compound was profiled in a comprehensive kinome-wide scan against 468 kinases. The results demonstrate that this compound is an exceptionally selective degrader of IRAK4. For comparison, we include data on PF-06650833, a potent and selective small-molecule inhibitor of IRAK4.
| Feature | This compound (IRAK4 Degrader) | PF-06650833 (IRAK4 Inhibitor) |
| Assay Type | KINOMEscan® Competition Binding Assay | Kinome Selectivity Profiling (Invitrogen) |
| Number of Kinases Screened | 468 | 278 |
| Primary Target | IRAK4 | IRAK4 |
| Selectivity Score (S(10) at 1 µM) | 0.007 | Not Reported |
| Off-Target Kinases with Significant Binding | None reported | Not explicitly reported, but described as "selective" |
| Proteome-wide Selectivity | Tandem Mass Tag (TMT) proteomics in human PBMCs showed only IRAK4 as significantly downregulated. | Not applicable (inhibitor, not a degrader) |
Data for this compound was obtained from the supporting information of the primary publication in the Journal of Medicinal Chemistry. Data for PF-06650833 is based on descriptions in publicly available resources.
Experimental Protocols
KINOMEscan® Competition Binding Assay (for this compound)
The selectivity of this compound was determined using the KINOMEscan® profiling platform. This method is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site.
Workflow:
-
Kinase Preparation: A panel of 468 kinases are expressed as fusion proteins with a DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates a stronger interaction. A selectivity score (S-score) is calculated to represent the compound's overall selectivity, with a lower S-score indicating higher selectivity.
Tandem Mass Tag (TMT) Based Quantitative Proteomics (for this compound)
To assess the proteome-wide selectivity of this compound, tandem mass tag (TMT) based quantitative proteomics was performed on human peripheral blood mononuclear cells (PBMCs) treated with the compound.
Workflow:
-
Cell Culture and Lysis: Human PBMCs are treated with this compound or a vehicle control. After treatment, the cells are lysed to extract the total protein.
-
Protein Digestion: The extracted proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
TMT Labeling: The peptides from each sample are chemically labeled with a specific isobaric TMT reagent. These tags have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
LC-MS/MS Analysis: The pooled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). In the MS/MS analysis, the peptides are fragmented, and the relative abundance of the reporter ions is measured to quantify the changes in protein levels between the different samples.
-
Data Analysis: The MS/MS data is processed to identify the proteins and quantify their relative abundance. Proteins with significantly altered levels in the this compound treated samples compared to the control are identified.
IRAK4 Signaling Pathway
IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.
References
Cross-Validation of KT-474's Mechanism with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of KT-474, a first-in-class IRAK4 degrader, with the phenotypes observed in IRAK4 genetic knockout models. By juxtaposing the outcomes of targeted protein degradation with genetic ablation, we aim to provide a thorough cross-validation of this compound's mechanism of action and its therapeutic potential.
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immune signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its central role in initiating inflammatory responses has made it an attractive target for therapeutic intervention in a range of immune-inflammatory diseases. While traditional small molecule inhibitors have focused on blocking the kinase activity of IRAK4, they have shown limited clinical success, potentially due to the protein's dual function as both a kinase and a scaffold.
This compound, a novel heterobifunctional degrader, offers a distinct therapeutic modality by inducing the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein. This approach is designed to eliminate both the kinase and scaffolding functions of IRAK4, leading to a more profound and comprehensive blockade of the TLR/IL-1R signaling pathway.
Genetic knockout models of IRAK4 in mice have been instrumental in elucidating the fundamental role of this protein in immunity. These models provide a benchmark for the maximal effect achievable by targeting IRAK4. This guide will demonstrate that the pharmacological degradation of IRAK4 by this compound phenocopies the effects observed in IRAK4 knockout models, thereby providing strong evidence for its on-target activity and potent anti-inflammatory effects.
Mechanism of Action: Pharmacological Degradation vs. Genetic Knockout
This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to IRAK4 and an E3 ubiquitin ligase, leading to the tagging of IRAK4 for degradation by the proteasome.[1] In contrast, IRAK4 knockout models involve the genetic deletion of the Irak4 gene, resulting in the complete absence of IRAK4 protein expression.
Comparative Data: Cytokine Production and Inflammatory Response
A key measure of IRAK4 pathway inhibition is the reduction of pro-inflammatory cytokine production following stimulation with TLR ligands such as lipopolysaccharide (LPS). Studies have consistently shown that both this compound treatment and IRAK4 knockout lead to a profound suppression of cytokine release.
Table 1: In Vitro Cytokine Inhibition
| Model System | Treatment/Genetic Model | Stimulant | Cytokine(s) Measured | Result |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | LPS (TLR4 agonist) | IL-6, IL-8 | Potent and strong downregulation.[2] |
| Human PBMCs | This compound | R848 (TLR7/8 agonist) | IL-6, IL-8 | Potent and strong downregulation.[2] |
| IRAK4-deficient human macrophages | Reconstitution with kinase-dead IRAK4 | TLR ligands | Cytokines | Full restoration of cytokine response.[3] |
| IRAK4 knockout mouse macrophages | - | LPS (TLR4 agonist) | TNF-α, IL-6, IL-12 | Severely impaired production.[4] |
| Kinase-dead IRAK4 knock-in mouse macrophages | - | LPS (TLR4 agonist) | TNF-α, IL-6, IL-12 | Severely impaired production.[5] |
Table 2: In Vivo Anti-Inflammatory Effects
| Model System | Treatment/Genetic Model | Inflammatory Challenge | Key Finding(s) |
| C57BL/6 Mice | This compound | LPS-induced acute lung injury | Attenuated inflammatory reaction and sepsis.[6][7] |
| Mouse model of Th17-mediated multiple sclerosis | This compound | Myelin oligodendrocyte glycoprotein (MOG) | Superior to IRAK4 kinase inhibition in reducing clinical disease scores.[8] |
| IRAK4 knockout mice | - | LPS-induced septic shock | Resistant to septic shock.[4] |
Signaling Pathway Analysis
The canonical signaling pathway initiated by TLR/IL-1R activation converges on the formation of the Myddosome complex, where IRAK4 plays a pivotal role. Both this compound and IRAK4 knockout disrupt this pathway at its core, preventing the downstream activation of NF-κB and MAPK pathways, which are critical for the transcription of inflammatory genes.
Experimental Protocols
In Vivo LPS-Induced Acute Lung Injury Model with this compound
-
Animals: Male C57BL/6 mice.
-
Treatment: Mice were pretreated with this compound (e.g., 20 mg/kg) or vehicle via intragastric administration 12 hours before LPS challenge.[6][7]
-
LPS Challenge: Mice were challenged with 5 mg/kg of LPS through intratracheal instillation.[6][7]
-
Endpoint Analysis: Six hours after LPS administration, mice were euthanized, and bronchoalveolar lavage fluid (BALF), serum, and lung tissue were collected for cytokine analysis (e.g., TNF-α, IL-6) and histological examination.[7]
Generation and Genotyping of IRAK4 Knockout Mice
-
Generation: IRAK4 knockout mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a large deletion in the Irak4 gene. Alternatively, embryonic stem (ES) cells with a targeted disruption of the Irak4 gene can be used to generate chimeric mice, which are then bred to establish a knockout line.
-
Genotyping: Genomic DNA is extracted from tail biopsies. PCR is performed using primers that flank the targeted region of the Irak4 gene. The PCR products are then analyzed by gel electrophoresis to distinguish between wild-type, heterozygous, and homozygous knockout genotypes.[2]
Conclusion
The comprehensive analysis presented in this guide demonstrates a strong cross-validation between the pharmacological effects of the IRAK4 degrader, this compound, and the phenotype of IRAK4 genetic knockout models. Both approaches result in a profound and consistent inhibition of the TLR/IL-1R signaling pathway, leading to a significant reduction in pro-inflammatory cytokine production and a robust anti-inflammatory effect in vivo.
The ability of this compound to phenocopy a complete genetic knockout of its target provides compelling evidence for its specific and potent mechanism of action. By eliminating the entire IRAK4 protein, this compound effectively abrogates both its kinase and scaffolding functions, a key differentiator from traditional kinase inhibitors. This dual-function inhibition likely underlies the superior efficacy observed in preclinical models and supports the continued clinical development of this compound for the treatment of a broad range of immune-inflammatory diseases.[8][9]
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide regulation of intestinal tight junction permeability is mediated by TLR-4 signal transduction pathway activation of FAK and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 9. kymeratx.com [kymeratx.com]
A Comparative Analysis of KT-474 and IRAK4 Inhibitors: Pharmacokinetic and Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of treating immune-inflammatory diseases is evolving, with a shift towards highly targeted therapies. Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the innate immune signaling cascade, making it a prime target for therapeutic intervention. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of KT-474, a first-in-class IRAK4 protein degrader, and conventional small molecule IRAK4 inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to equip researchers with the information necessary to evaluate these distinct therapeutic modalities.
Executive Summary
This compound, a heterobifunctional degrader, offers a fundamentally different mechanism of action compared to traditional IRAK4 kinase inhibitors. Instead of merely blocking the kinase activity, this compound targets the IRAK4 protein for degradation, thereby eliminating both its catalytic and scaffolding functions.[1][2] This dual action is hypothesized to lead to a more profound and sustained inhibition of the IL-1R/TLR signaling pathway.[1][2] Preclinical and clinical data suggest that this approach may offer advantages in terms of the breadth and depth of anti-inflammatory activity compared to kinase inhibitors.[2] This guide will delve into the specific PK and PD parameters that differentiate these approaches.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug are crucial determinants of its efficacy and safety. The following tables summarize the available clinical data for this compound and several IRAK4 kinase inhibitors that have undergone clinical evaluation.
Table 1: Pharmacokinetic Parameters of this compound (Healthy Volunteers) [1][3][4]
| Dose (Oral) | Tmax (median, h) | Cmax (mean, ng/mL) | AUC (mean, h*ng/mL) | Half-life (t½, h) | Accumulation Ratio (AUC) | Food Effect (600 mg dose) |
| Single Ascending Dose (SAD) | ||||||
| 25 mg | 8.0 | 10.1 | 358 | 34.0 | N/A | Exposure increased up to 2.57-fold with a high-fat meal.[1][4] |
| 75 mg | 8.0 | 25.0 | 1010 | 39.5 | N/A | |
| 150 mg | 8.0 | 45.1 | 2030 | 45.1 | N/A | |
| 300 mg | 8.0 | 70.2 | 3460 | 49.3 | N/A | |
| 600 mg | 8.0 | 97.3 | 5280 | 59.0 | N/A | |
| 1000 mg | 12.0 | 114 | 6740 | 54.8 | N/A | |
| 1600 mg | 12.0 | 111 | 7020 | 53.5 | N/A | |
| Multiple Ascending Dose (MAD, 14 days) | ||||||
| 25 mg QD | 8.0 | 36.6 | 1070 | 34.0 | 2.98 | N/A |
| 50 mg QD | 8.0 | 75.9 | 2270 | 39.5 | 3.25 | |
| 100 mg QD | 8.0 | 145 | 4680 | 45.1 | 3.65 | |
| 200 mg QD | 8.0 | 254 | 8840 | 59.0 | 4.05 | |
| 200 mg BIW | 8.0 | 142 | 4940 | 59.0 | 1.66 |
Data from a Phase 1 trial in healthy adults.[1][3][4] QD: once daily; BIW: twice weekly.
Table 2: Pharmacokinetic Parameters of Select IRAK4 Inhibitors
| Compound | Subject Population | Dose (Oral) | Tmax (median, h) | Cmax (mean) | AUC | Half-life (t½, h) | Accumulation Ratio (AUC) | Food Effect |
| PF-06650833 (Zimlovisertib) [5][6][7][8] | Healthy Volunteers | SAD (IR): 1 - 6000 mg | ~2 (IR), ~4 (MR) | Dose-proportional up to ~100 mg | Dose-proportional up to ~100 mg | ~25 - 31 | 0.9 - 1.4 | IR: 30 mg exposure increased by 33% with food. MR: 30 mg no effect on total exposure. |
| MAD (IR): 25 - 750 mg BID | ||||||||
| MAD (MR): 300 mg QD | ||||||||
| Emavusertib (CA-4948) [9] | R/R Hematologic Malignancies | MAD: 50 mg BID | 0.5 - 4.0 | 1140 ng/mL | 5730 hng/mL (AUC0-8) | Not Reported | 1.59 - 1.75 | Not Reported |
| MAD: 100 mg BID | 2640 ng/mL | 13100 hng/mL (AUC0-8) | ||||||
| MAD: 200 mg BID | 3300 ng/mL | 19700 hng/mL (AUC0-8) | ||||||
| MAD: 400 mg BID | 6000 ng/mL | 35600 hng/mL (AUC0-8) | ||||||
| GS-5718 (Edecesertib) [10][11] | Healthy Volunteers | MAD: 15, 50, 150 mg QD | Not Reported | Dose-proportional | Dose-proportional | 25 - 33 | 1.6 - 2.4 | No clinically meaningful impact at 50 mg dose. |
| Zabedosertib (BAY 1834845) [12][13][14] | Healthy Volunteers | SAD: up to 480 mg | 2 - 3 (plateau until ~6h) | Under-proportional increase with dose | Under-proportional increase with dose | 19 - 30 | 1.04 - 1.62 | No food effect observed. |
| MAD: up to 200 mg BID |
R/R: Relapsed/Refractory. IR: Immediate Release; MR: Modified Release. BID: twice daily; QD: once daily.
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of this compound and IRAK4 inhibitors are a key point of differentiation. This compound's ability to induce degradation of the IRAK4 protein leads to a distinct and potentially more comprehensive downstream effect compared to kinase inhibition alone.
Table 3: Pharmacodynamic Profile of this compound (Healthy Volunteers & Patients) [1]
| Parameter | Dose | Result |
| IRAK4 Degradation (in blood) | 50-200 mg QD (MAD, HVs) | Mean reduction of up to 98%.[1] |
| 75 mg QD (Patients with HS/AD) | Maximum degradation exceeding 90% in blood and skin. | |
| Cytokine Inhibition (ex vivo) | 1600 mg (SAD, HVs) | >80% inhibition of LPS-induced IL-8, IL-10 and R848-induced IFN-γ, IL-1β, IL-6, IL-10, TNF-α, and IL-12.[1] |
| 100 mg QD & 200 mg BIW (MAD, HVs) | >50% inhibition of most cytokines.[1] | |
| 75 mg QD (Patients with HS/AD) | Up to 84% inhibition in HS and up to 98% in AD of multiple disease-relevant cytokines. | |
| PK/PD Relationship | Plasma concentrations of 4.1–5.3 ng/mL associated with 80% IRAK4 reduction in blood.[1] |
HS: Hidradenitis Suppurativa; AD: Atopic Dermatitis.
Table 4: Pharmacodynamic Profile of Select IRAK4 Inhibitors
| Compound | Subject Population | Biomarker | Result |
| PF-06650833 (Zimlovisertib) [5][6][15] | Healthy Volunteers | Serum hs-CRP | Sustained decrease with IR ≥ 250 mg and MR 300 mg.[5][6] |
| Whole blood interferon gene signature | Reduction observed.[15] | ||
| Emavusertib (CA-4948) [9][16][17] | R/R Hematologic Malignancies | Bone marrow blasts (in FLT3-mutant AML) | Reduction of >90% in 5 of 9 evaluable patients.[17] |
| Pro-inflammatory cytokines (preclinical) | Reduces IL-6 and IL-10 secretion.[9][16] | ||
| GS-5718 (Edecesertib) [11][18] | Healthy Volunteers | TNF-α (ex vivo stimulated) | >90% sustained inhibition with 50 mg and 150 mg doses.[18] |
| Zabedosertib (BAY 1834845) [12][19][20] | Healthy Volunteers | LPS-induced TNF-α and IL-6 (in vivo) | ≥80% suppression vs. placebo.[20] |
| IMQ-induced skin erythema | Significant reduction.[20] | ||
| IL-6 release (in vitro whole blood) | IC50 of 86 nM.[12] |
hs-CRP: high-sensitivity C-reactive protein. IMQ: Imiquimod.
Signaling Pathways and Mechanisms of Action
To understand the fundamental differences between this compound and IRAK4 inhibitors, it is essential to visualize their impact on the IRAK4 signaling pathway.
Traditional IRAK4 inhibitors are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation of downstream substrates like IRAK1. However, the scaffolding function of IRAK4, which is crucial for the assembly of the Myddosome complex, may remain intact.
In contrast, this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the entire IRAK4 protein.
References
- 1. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of this compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. POS0672 FIRST-IN-HUMAN STUDY OF GS-5718, AN ORAL IRAK-4 INHIBITOR, IN HEALTHY SUBJECTS: PHARMACOKINETICS, SAFETY, TOLERABILITY, AND ASSESSMENT OF EFFECT OF FOOD AND ACID REDUCING AGENTS ON EXPOSURE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. edecesertib (GS-5718) / Gilead [delta.larvol.com]
- 12. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 13. Zabedosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. zabedosertib (BAY 1834845) / Bayer [delta.larvol.com]
- 15. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 16. curis.com [curis.com]
- 17. onclive.com [onclive.com]
- 18. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 19. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of KT-474 and Standard-of-Care Biologics for Inflammatory Skin Diseases
An in-depth look at the in vivo efficacy of the novel IRAK4 degrader KT-474 in comparison to established biologic therapies for hidradenitis suppurativa and atopic dermatitis, supported by available clinical and preclinical data.
This guide provides a detailed comparison of the investigational oral IRAK4 degrader, this compound, with the standard-of-care biologics for the treatment of moderate-to-severe hidradenitis suppurativa (HS) and atopic dermatitis (AD). The comparison is based on publicly available data from clinical trials and preclinical studies.
Overview of Therapeutic Agents
This compound is a first-in-class, orally bioavailable, highly selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] By targeting IRAK4 for degradation, this compound aims to block inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are implicated in the pathogenesis of various inflammatory diseases, including HS and AD.[3][4] The degradation of IRAK4 protein disrupts both its kinase and scaffolding functions, potentially offering a broader and more profound anti-inflammatory effect compared to kinase inhibitors.[4][5]
Standard-of-Care Biologics for Hidradenitis Suppurativa:
-
Adalimumab (Humira®): A monoclonal antibody that targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. It is FDA-approved for the treatment of moderate-to-severe HS.
-
Secukinumab (Cosentyx®): A monoclonal antibody that selectively inhibits Interleukin-17A (IL-17A), another critical cytokine in the inflammatory cascade of HS. It is also FDA-approved for moderate-to-severe HS.
Standard-of-Care Biologics for Atopic Dermatitis:
-
Dupilumab (Dupixent®): A monoclonal antibody that blocks the shared receptor subunit for Interleukin-4 (IL-4) and Interleukin-13 (IL-13), two key cytokines that drive the type 2 inflammation characteristic of atopic dermatitis.[1] It is the first biologic approved for moderate-to-severe AD.[6] Other approved biologics for AD include tralokinumab, lebrikizumab, and nemolizumab.[7]
Mechanism of Action
The therapeutic agents covered in this guide employ distinct mechanisms to modulate the immune response in inflammatory skin diseases.
Caption: Mechanisms of action for this compound and standard-of-care biologics.
Comparative In Vivo Efficacy Data
Direct head-to-head clinical trials comparing this compound with standard-of-care biologics have not been conducted. The following tables summarize the available efficacy data from their respective clinical trials. It is important to note that the trial designs, patient populations, and endpoints differ, precluding a direct comparison of the results.
This compound: Phase 1 Efficacy in Hidradenitis Suppurativa and Atopic Dermatitis
The Phase 1 trial of this compound was an open-label study in patients with moderate-to-severe HS and AD.[8]
| Parameter | Hidradenitis Suppurativa (HS) | Atopic Dermatitis (AD) |
| IRAK4 Degradation (Blood) | >90% maximum degradation | >90% maximum degradation |
| IRAK4 Degradation (Skin Lesions) | Normalized to levels in healthy volunteers[8] | Normalized to levels in healthy volunteers[8] |
| Cytokine Inhibition (ex vivo) | Up to 84% inhibition of multiple cytokines | Up to 98% inhibition of multiple cytokines |
| Reduction in Circulating Inflammatory Biomarkers | Reduction in IL-6, CRP, IL-1β, SAA | Reduction in IL-6, CRP, IL-1β, SAA |
Standard-of-Care Biologics: Phase 3 Efficacy in Hidradenitis Suppurativa
| Parameter | Adalimumab (PIONEER I & II) | Secukinumab (SUNSHINE & SUNRISE) |
| Primary Endpoint | Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 12[9][10] | Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16[7] |
| HiSCR Rate (Drug) | PIONEER I: 41.8%PIONEER II: 58.9%[9] | Biologic-naïve (Q2W): 45.6%Biologic-naïve (Q4W): 45.4%[7] |
| HiSCR Rate (Placebo) | PIONEER I: 26.0%PIONEER II: 27.6%[9] | Biologic-naïve: 34.2%[7] |
Standard-of-Care Biologics: Phase 3 Efficacy in Atopic Dermatitis
| Parameter | Dupilumab (LIBERTY AD SOLO 1 & 2) |
| Primary Endpoint | Proportion of patients with IGA score of 0 or 1 and ≥2-point reduction from baseline at Week 16[11] |
| EASI-75 Achievement (Drug) | Pooled analysis: 59.8% at Week 16[12] |
| EASI-75 Achievement (Placebo) | Not directly reported in pooled analysis, but significantly lower than dupilumab |
| Mean % Reduction in EASI Score (Drug) | Pooled analysis: 69.6% at Week 16[12] |
| Mean % Reduction in EASI Score (Placebo) | Not directly reported in pooled analysis, but significantly lower than dupilumab |
Experimental Protocols
This compound Phase 1 Trial (NCT04772885)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 1 trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers, followed by an open-label cohort of patients with moderate-to-severe HS or AD.[8]
-
Patient Population: Adults with moderate-to-severe hidradenitis suppurativa or atopic dermatitis.
-
Intervention: Oral administration of this compound.
-
Pharmacodynamic Assessments: IRAK4 levels in peripheral blood mononuclear cells (PBMCs) and skin biopsies were measured. Ex vivo stimulation of whole blood with TLR agonists was performed to assess cytokine inhibition.[13] Circulating inflammatory biomarkers were also measured.
Caption: Workflow of the this compound Phase 1 clinical trial.
Adalimumab Phase 3 Trials (PIONEER I & II)
-
Study Design: Two similarly designed, randomized, double-blind, placebo-controlled Phase 3 trials.[9][10]
-
Patient Population: Adults with moderate-to-severe hidradenitis suppurativa.
-
Intervention: Subcutaneous injection of adalimumab (40 mg weekly) or placebo.[10]
-
Primary Endpoint: Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction in the total abscess and inflammatory nodule count with no increase in abscesses or draining fistulas from baseline at week 12.[9][14]
Secukinumab Phase 3 Trials (SUNSHINE & SUNRISE)
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.[15]
-
Patient Population: Adults with moderate-to-severe hidradenitis suppurativa.
-
Intervention: Subcutaneous injection of secukinumab (300 mg every 2 weeks or every 4 weeks) or placebo.[15]
-
Primary Endpoint: Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[7]
Dupilumab Phase 3 Trials (LIBERTY AD SOLO 1 & 2)
-
Study Design: Two identical, randomized, double-blind, placebo-controlled Phase 3 trials.[11]
-
Patient Population: Adults with moderate-to-severe atopic dermatitis not adequately controlled with topical medications.[11]
-
Intervention: Subcutaneous injection of dupilumab (300 mg every 2 weeks) or placebo.[11]
-
Co-Primary Endpoints: Proportion of patients with an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear) and a reduction of 2 or more points from baseline at week 16.[11]
Conclusion
This compound, with its novel mechanism of IRAK4 degradation, has demonstrated promising early-phase clinical data, showing target engagement and downstream anti-inflammatory effects in both hidradenitis suppurativa and atopic dermatitis.[8] The standard-of-care biologics, adalimumab, secukinumab, and dupilumab, have well-established efficacy and safety profiles from large-scale Phase 3 trials, forming the current cornerstone of treatment for moderate-to-severe disease.[7][9][12]
A direct comparison of the in vivo efficacy of this compound and these biologics is not yet possible due to the differences in the stage of clinical development and trial designs. Future head-to-head comparative studies will be necessary to definitively establish the relative efficacy and safety of this compound in the treatment landscape of these chronic inflammatory skin conditions. The oral route of administration for this compound represents a potential advantage in terms of patient convenience over the injectable biologics.
References
- 1. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 4. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 5. investors.kymeratx.com [investors.kymeratx.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Secukinumab in patients with moderate-to-severe hidradenitis suppurativa based on prior biologic exposure: an efficacy and safety analysis from the SUNSHINE and SUNRISE phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kymera Therapeutics Announces Publication of Phase 1 Trial [globenewswire.com]
- 9. Two phase 3 trials of adalimumab f ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Two Phase 3 Trials of Adalimumab for Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of dupilumab monotherapy in adults with moderate-to-severe atopic dermatitis: a pooled analysis of two phase 3 randomized trials (LIBERTY AD SOLO 1 and LIBERTY AD SOLO 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-world evidence of dupilumab efficacy and risk of adverse events: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kymera Therapeutics Presents Positive Data Demonstrating Robust IRAK4 Degradation and First Proof-of-Biology with Inhibition of Cytokine Induction from the Single Ascending Dose Portion of this compound Phase 1 Trial in Healthy Volunteers - BioSpace [biospace.com]
- 14. multivu.com [multivu.com]
- 15. cosentyxhcp.com [cosentyxhcp.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of KT-474
For researchers and scientists at the forefront of drug development, the lifecycle of a novel compound extends beyond its synthesis and application to its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of KT-474, a potent and selective IRAK4 degrader. By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of safety and responsibility that builds trust and goes beyond the product itself.
Understanding this compound: A Snapshot
This compound is a heterobifunctional small molecule designed to induce the degradation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) through the ubiquitin-proteasome system. Its unique mechanism of action as a Proteolysis Targeting Chimera (PROTAC) makes it a valuable tool in studying and potentially treating a range of immune-inflammatory diseases. However, the novelty and biological activity of such compounds necessitate a thorough understanding of their handling and disposal.
| Chemical and Physical Properties of this compound | |
| IUPAC Name | 2-(2-(2-((4-(4-(5-fluoro-2-(trifluoromethyl)pyridin-4-yl)-6-(2-hydroxypropan-2-yl)thieno[3,2-d]pyrimidin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-5,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4(3H)-one |
| Molecular Formula | C44H49F2N11O6 |
| Molecular Weight | 865.93 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Core Disposal Procedures: A Step-by-Step Approach
The primary source of information for the disposal of any chemical is its Safety Data Sheet (SDS). For this compound, the SDS provides the foundational guidelines for its safe handling and disposal.
Step 1: Consult the Safety Data Sheet (SDS)
Before initiating any disposal procedure, it is imperative to consult the most recent version of the this compound Safety Data Sheet provided by the supplier. The SDS for this compound, available from suppliers such as MedchemExpress, outlines the known hazards and the recommended disposal methods.[1]
Step 2: Adherence to Regulations
All disposal activities must be conducted in strict accordance with local, state, and federal regulations for chemical waste. These regulations are in place to protect both human health and the environment.
Step 3: Waste Segregation
Proper segregation of chemical waste is crucial. This compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, should be collected in a designated, clearly labeled, and sealed waste container. This container should be compatible with the chemical properties of this compound and any solvents used.
Step 4: Professional Disposal
This compound waste should be disposed of through a licensed and qualified hazardous waste disposal company. These companies have the expertise and equipment to handle and treat chemical waste in an environmentally sound manner. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocols for Decontamination
While the primary method of disposal is through a certified waste management service, laboratories may need to decontaminate surfaces or equipment that have come into contact with this compound. The following general procedure can be adapted, but should always be performed in accordance with your institution's safety protocols.
Surface Decontamination Protocol:
-
Preparation: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Wipe Down: For minor spills or routine cleaning of work surfaces, use a detergent solution to wipe the area, followed by a rinse with 70% ethanol.
-
Collection of Waste: All materials used for decontamination, such as paper towels or absorbent pads, must be treated as hazardous waste and disposed of in the designated this compound waste container.
Logical Workflow for this compound Disposal
The decision-making process for the proper disposal of this compound can be visualized as a clear workflow. This ensures that all necessary steps are considered and followed in the correct order.
By following these guidelines, researchers can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship. This commitment to best practices is integral to the integrity of scientific research and the continued trust in the drug development community.
References
Essential Safety and Operational Guide for Handling KT-474
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals working with KT-474. It includes detailed information on personal protective equipment, operational procedures, disposal plans, and experimental protocols.
Safety and Handling
This compound is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader. As with any research chemical, proper safety precautions must be followed. The following information is summarized from available safety data sheets and product information.
1.1 Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles or Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate gloves should be worn. Consult the glove manufacturer's compatibility data. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from spills. |
| Respiratory Protection | Not generally required for small quantities. | Use in a well-ventilated area. If handling large quantities or creating aerosols, a respirator may be necessary based on a risk assessment. |
1.2 Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years | Store in a dry, dark place.[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | [2] |
1.3 Spill and Disposal Plan
In the event of a spill, follow these procedures. For disposal, adhere to local regulations for chemical waste.
Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup:
-
For liquid spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
For solid spills: Gently sweep the material into a suitable container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Place all contaminated materials, including PPE, into a sealed container labeled as hazardous waste.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
This compound is utilized in various assays to assess its efficacy as an IRAK4 degrader. Below are detailed methodologies for key experiments.
2.1 IRAK4 Degradation Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the ability of this compound to induce the degradation of IRAK4 in human PBMCs.
-
Cell Culture: Isolate human PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Treatment: Seed PBMCs at a suitable density in a multi-well plate. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) or a vehicle control (e.g., DMSO). Incubate for a specified time, typically 24 hours.
-
Cell Lysis: After incubation, harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of IRAK4:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with a primary antibody specific for IRAK4. Use a loading control (e.g., GAPDH or β-actin) to normalize the results. Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Meso Scale Discovery (MSD) Assay: Utilize a sandwich immunoassay format to quantify IRAK4 protein levels in the cell lysates according to the manufacturer's instructions.
-
2.2 Inhibition of Cytokine Production Assay
This experiment measures the functional consequence of IRAK4 degradation by assessing the inhibition of pro-inflammatory cytokine production.
-
Cell Culture and Treatment: Culture human PBMCs as described above. Pre-treat the cells with this compound (e.g., 1 nM to 100 nM) or vehicle control for a period of time (e.g., 24 hours).
-
Stimulation: Stimulate the pre-treated PBMCs with a TLR agonist such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Resiquimod (R848) to induce cytokine production.[2] Incubate for an additional period (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of cytokines such as IL-6, IL-8, and TNF-α using a commercially available ELISA or a multiplex immunoassay (e.g., Luminex or MSD).
2.3 NF-κB Activation Assay
This assay determines the effect of this compound on the NF-κB signaling pathway, a key downstream effector of IRAK4.
-
Cell Line: Use a suitable cell line, such as CpG-B stimulated B cells.[2]
-
Treatment and Stimulation: Pre-treat the cells with this compound (e.g., 10-100 nM) for a defined period.[2] Stimulate the cells with an appropriate agonist (e.g., CpG-B) to activate the NF-κB pathway.
-
Detection of NF-κB Activation:
-
Phospho-p65 Western Blot: Prepare cell lysates and perform a Western blot as described above, using a primary antibody specific for the phosphorylated (active) form of the p65 subunit of NF-κB.
-
Reporter Assay: Utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Measure the reporter gene activity to quantify NF-κB activation.
-
2.4 Apoptosis Assay in ABC DLBCL Cells
This protocol assesses the ability of this compound to induce apoptosis in cancer cell lines, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC DLBCL).
-
Cell Culture: Culture MYD88-mutant ABC DLBCL cell lines in appropriate media and conditions.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.[2]
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the treated cells with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). Analyze the stained cells by flow cytometry.
-
Caspase Activity Assay: Measure the activity of key apoptotic enzymes, such as caspase-3 and caspase-7, using a commercially available luminescent or fluorescent assay.
-
Signaling Pathway and Experimental Workflow
3.1 this compound Mechanism of Action: IRAK4 Degradation
This compound is a heterobifunctional molecule that brings IRAK4 into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby blocking downstream inflammatory signaling.
Caption: Mechanism of this compound-induced IRAK4 degradation.
3.2 TLR/IL-1R Signaling Pathway and Point of Intervention
This compound targets IRAK4, a critical node in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. By degrading IRAK4, this compound prevents the downstream activation of NF-κB and subsequent inflammatory cytokine production.
Caption: this compound intervention in the TLR/IL-1R signaling pathway.
3.3 Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
